Dibenzyloxy Tezacaftor-D4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C40H39F3N2O6 |
|---|---|
Molecular Weight |
704.8 g/mol |
IUPAC Name |
2,2,3,3-tetradeuterio-1-(2,2-difluoro-1,3-benzodioxol-5-yl)-N-[6-fluoro-1-[(2R)-2-hydroxy-3-phenylmethoxypropyl]-2-(2-methyl-1-phenylmethoxypropan-2-yl)indol-5-yl]cyclopropane-1-carboxamide |
InChI |
InChI=1S/C40H39F3N2O6/c1-38(2,25-49-23-27-11-7-4-8-12-27)36-18-28-17-32(31(41)20-33(28)45(36)21-30(46)24-48-22-26-9-5-3-6-10-26)44-37(47)39(15-16-39)29-13-14-34-35(19-29)51-40(42,43)50-34/h3-14,17-20,30,46H,15-16,21-25H2,1-2H3,(H,44,47)/t30-/m1/s1/i15D2,16D2 |
InChI Key |
DCVDPRQKWVMEIH-GNRCNZKXSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Dibenzyloxy Tezacaftor-D4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed synthesis and detailed characterization of Dibenzyloxy Tezacaftor-D4, a deuterated and protected intermediate of Tezacaftor. Tezacaftor is a key component in combination therapies for cystic fibrosis, and its deuterated analogues are valuable tools in metabolic studies and as internal standards for analytical quantification.[1]
Proposed Synthesis of this compound
The synthesis of this compound can be achieved through a convergent approach, which involves the preparation of two key fragments: a carboxylic acid moiety and a deuterated amine moiety. These fragments are then coupled, followed by the introduction of the dibenzyloxy-protected side chain.
Synthesis of the Key Fragments
The synthesis of Tezacaftor and its analogues typically involves the coupling of two main building blocks.[2][3] A similar strategy is proposed here for this compound.
Proposed Synthetic Pathway
A plausible synthetic route is outlined below. This pathway incorporates the synthesis of a deuterated epoxide to introduce the deuterium (B1214612) labels, followed by coupling and final protection steps.
Caption: Proposed convergent synthesis of this compound.
Experimental Protocols: Synthesis
1.3.1. Synthesis of the Carboxylic Acid Fragment
The synthesis of the carboxylic acid fragment follows established literature procedures for Tezacaftor.[3]
-
Palladium-Catalyzed Arylation: Ethyl cyanoacetate is reacted with the appropriate aryl bromide in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand to yield the benzonitrile intermediate.
-
Cyclopropanation: The benzonitrile intermediate undergoes cyclopropanation via double alkylation.
-
Hydrolysis: The resulting ester is hydrolyzed under basic conditions to afford the carboxylic acid fragment.
1.3.2. Synthesis of the Deuterated Amine Fragment
-
Synthesis of (R)-Glycidyl Benzyl Ether-d4: This key deuterated intermediate can be synthesized from a suitable deuterated propanediol (B1597323) precursor, which can be obtained through the reduction of a corresponding dicarboxylic acid or diester with a deuterated reducing agent like lithium aluminum deuteride (B1239839) (LiAlD4).[]
-
Epoxide Ring Opening: 3-Fluoro-4-nitroaniline is reacted with (R)-glycidyl benzyl ether-d4 in the presence of a Lewis acid catalyst to open the epoxide ring and form the deuterated amino alcohol.[3]
-
Nitro Group Reduction: The nitro group of the amino alcohol is chemoselectively reduced to an amine to yield the deuterated diamine.
-
Sonogashira Coupling and Larock Cyclization: The deuterated diamine is coupled with a suitable terminal alkyne via a copper-free Sonogashira cross-coupling reaction, followed by a Larock-type cyclization to form the deuterated aminoindole subunit.[2]
1.3.3. Amide Coupling and Final Product Formation
-
Acid Chloride Formation: The carboxylic acid fragment is converted to its more reactive acid chloride derivative using a chlorinating agent such as thionyl chloride or oxalyl chloride.[5]
-
Amide Coupling: The deuterated aminoindole subunit is then reacted with the acid chloride in the presence of a non-nucleophilic base to form the amide bond, yielding this compound.[6]
Characterization of this compound
The characterization of the synthesized this compound is crucial to confirm its identity, purity, and isotopic enrichment. The primary analytical techniques employed are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Analytical Workflow
The following diagram illustrates the workflow for the characterization of the final product.
Caption: Analytical workflow for this compound characterization.
Experimental Protocols: Characterization
2.2.1. RP-HPLC Method
A stability-indicating RP-HPLC method can be adapted from existing methods for Tezacaftor.[7]
-
Column: Phenomenex C18 (4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of 0.2% triethylamine (B128534) (pH 3.5), methanol, and acetonitrile (B52724).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 259 nm
-
Column Temperature: Ambient
2.2.2. LC-MS/MS Method
A sensitive LC-MS/MS method is essential for confirming the molecular weight and assessing isotopic enrichment.[8]
-
Chromatographic Separation: A reversed-phase C18 column with a gradient elution using a mobile phase of acetonitrile and water with 0.1% formic acid.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Ionization: Electrospray ionization (ESI) in positive mode.
Data Presentation
The expected quantitative data from the characterization experiments are summarized in the tables below.
Table 1: Expected RP-HPLC Characterization Data
| Parameter | Expected Value |
| Retention Time | ~5.0 min[7] |
| Purity (by peak area) | >98% |
| Linearity (Concentration Range) | 20-100 µg/mL[7] |
| Correlation Coefficient (R²) | >0.999[7] |
Table 2: Expected LC-MS/MS Characterization Data
| Parameter | Expected Value |
| [M+H]⁺ (Dibenzyloxy Tezacaftor) | Calculated m/z |
| [M+H]⁺ (this compound) | Calculated m/z + 4 |
| Isotopic Enrichment | >98% |
| Linearity (Concentration Range) | 0.0025–1 µg/mL[8][9] |
| Accuracy | 90-110%[8][9] |
Conclusion
This technical guide provides a plausible and detailed pathway for the synthesis and characterization of this compound. The proposed convergent synthesis allows for the efficient incorporation of the deuterium label at a late stage. The outlined analytical methods provide a robust framework for the comprehensive characterization of the final product, ensuring its identity, purity, and isotopic enrichment. This deuterated intermediate serves as a valuable tool for researchers in the field of cystic fibrosis drug development and metabolic studies.
References
- 1. Iridium-catalyzed α-selective deuteration of alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. The synthesis method of Tezacaftor_Chemicalbook [chemicalbook.com]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. ajpaonline.com [ajpaonline.com]
- 8. Multiple Reaction Monitoring Mass Spectrometry for the Drug Monitoring of Ivacaftor, Tezacaftor, and Elexacaftor Treatment Response in Cystic Fibrosis: A High-Throughput Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Multiple Reaction Monitoring Mass Spectrometry for the Drug Monitoring of Ivacaftor, Tezacaftor, and Elexacaftor Treatment Response in Cystic Fibrosis: A High-Throughput Method - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Application of Deuterium Labeling in Tezacaftor for Advanced Cystic Fibrosis Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cystic Fibrosis (CF) is an autosomal recessive genetic disorder caused by mutations in the gene encoding the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.[1][2] These mutations lead to the production of a dysfunctional protein, resulting in the accumulation of thick, sticky mucus in various organs, particularly the lungs.[1] The advent of CFTR modulators has revolutionized CF treatment.[2] Tezacaftor (VX-661) is a CFTR corrector that aids in the proper folding and trafficking of the CFTR protein to the cell surface.[3][4][5] This guide explores the potential of deuterium-labeled Tezacaftor in cystic fibrosis research, a strategy aimed at enhancing its pharmacokinetic properties. While clinical development has focused on deuterated ivacaftor (B1684365) (deutivacaftor), this paper will delve into the scientific rationale, potential synthesis, and theoretical evaluation of a deuterated Tezacaftor.
The principle behind using deuterium, a stable isotope of hydrogen, lies in the kinetic isotope effect.[6][7][8] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down metabolic processes that involve the cleavage of this bond.[9][] This can lead to a longer drug half-life, reduced dosing frequency, and potentially a better safety profile.[8][9]
Mechanism of Action: Tezacaftor and the CFTR Protein
The CFTR protein is a chloride ion channel, and its proper function is crucial for maintaining the balance of salt and water on cellular surfaces.[11] In many CF-causing mutations, such as the common F508del mutation, the CFTR protein is misfolded and degraded prematurely, never reaching the cell membrane.[12]
Tezacaftor acts as a "corrector" by binding to the first transmembrane domain (TMD1) of the CFTR protein.[3] This binding stabilizes the protein, allowing it to fold correctly and be trafficked to the cell surface, thereby increasing the number of functional CFTR channels.[3][4][13]
Below is a diagram illustrating the CFTR protein processing pathway and the corrective action of Tezacaftor.
References
- 1. hopkinscf.org [hopkinscf.org]
- 2. Organic Synthesis and Current Understanding of the Mechanisms of CFTR Modulator Drugs Ivacaftor, Tezacaftor, and Elexacaftor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. cff.org [cff.org]
- 5. The synthesis method of Tezacaftor_Chemicalbook [chemicalbook.com]
- 6. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Deuterated drug - Wikipedia [en.wikipedia.org]
- 9. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]
- 11. CFTR gene: MedlinePlus Genetics [medlineplus.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. tandfonline.com [tandfonline.com]
The Role of Dibenzyloxy Tezacaftor-D4 in Advancing Drug Metabolism Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the role and application of Dibenzyloxy Tezacaftor-D4 in the study of drug metabolism, with a particular focus on its use as an internal standard in pharmacokinetic (PK) and in vitro metabolic assays. This document details the metabolic pathways of Tezacaftor (B612225), outlines key experimental protocols, and presents relevant data in a structured format to aid researchers in the field of drug development.
Introduction to Tezacaftor and the Significance of Isotopic Labeling
Tezacaftor is a small molecule corrector of the cystic fibrosis transmembrane conductance regulator (CFTR) protein.[1] It is used in combination with other CFTR modulators to treat cystic fibrosis in patients with specific mutations.[1] Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of Tezacaftor is crucial for its safe and effective use.
Stable isotope-labeled compounds, such as this compound, are indispensable tools in modern drug metabolism and pharmacokinetic studies.[2][3] The replacement of hydrogen atoms with deuterium (B1214612) (D) imparts a mass shift that is readily detectable by mass spectrometry (MS), without significantly altering the physicochemical properties of the molecule.[2] This makes deuterated analogues ideal internal standards for quantitative bioanalysis, enabling precise and accurate measurement of the parent drug and its metabolites in complex biological matrices.[2]
"this compound" refers to a deuterated form of a likely synthetic precursor to Tezacaftor, where hydroxyl groups are protected by benzyl (B1604629) ethers. One patented synthesis of Tezacaftor utilizes a 3-(benzyloxy)-2,2-dimethylpropan-1-ol (B128256) intermediate, indicating the use of benzyl protecting groups.[4] For the purpose of this guide, this compound is considered a stable-isotope labeled internal standard, likely used in the analytical quantification of Tezacaftor and its precursors during process development and potentially in specialized metabolic studies. The deuterated form, Tezacaftor-D4, is a commonly used internal standard in pharmacokinetic studies.
Metabolic Pathways of Tezacaftor
Tezacaftor undergoes extensive metabolism in humans, primarily mediated by the cytochrome P450 enzymes CYP3A4 and CYP3A5.[5][6] The major circulating metabolites are designated as M1, M2, and M5.[5]
-
M1-Tezacaftor: This is a pharmacologically active metabolite with potency similar to the parent drug.[5]
-
M2-Tezacaftor: This metabolite is significantly less active than Tezacaftor or M1.[5]
-
M5-Tezacaftor: This is considered a pharmacologically inactive metabolite.[5]
A minor metabolic pathway for Tezacaftor also includes direct glucuronidation.[5] The primary route of elimination for Tezacaftor and its metabolites is through the feces.[5]
Signaling Pathway Diagram: Tezacaftor Metabolism
References
- 1. clearsynth.com [clearsynth.com]
- 2. benchchem.com [benchchem.com]
- 3. Why Deuterium Labelled Drug Standards Matter in Pharma [svchembiotech.com]
- 4. WO2021038586A1 - Improved process for the preparation of tezacaftor intermediate - Google Patents [patents.google.com]
- 5. ClinPGx [clinpgx.org]
- 6. ClinPGx [clinpgx.org]
An In-depth Technical Guide on the Physical and Chemical Stability of Dibenzyloxy Tezacaftor-D4
Disclaimer: This technical guide provides a comprehensive overview of the anticipated physical and chemical stability of Dibenzyloxy Tezacaftor-D4. Due to the limited availability of direct stability data for this specific deuterated and protected analogue, this document leverages established stability-indicating methods and forced degradation data for Tezacaftor as a primary reference. The experimental protocols and potential degradation pathways outlined herein are based on validated analytical methods for Tezacaftor and should be adapted and validated for this compound.
Introduction
This compound is a deuterated and dibenzyloxy-protected derivative of Tezacaftor. Tezacaftor is a small molecule corrector of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which is defective in individuals with cystic fibrosis (CF). It is used in combination with other CFTR modulators to improve the function of the CFTR protein. The introduction of deuterium (B1214612) (D4) can offer metabolic advantages, while the dibenzyloxy protection is typically for synthetic purposes. Understanding the physical and chemical stability of this compound is critical for its development, formulation, and storage.
This guide details the methodologies for assessing the stability of this compound and presents expected outcomes based on forced degradation studies of Tezacaftor.
Physical and Chemical Properties
A summary of the known physical and chemical properties of the parent compound, Tezacaftor, is provided below. These properties are expected to be similar for this compound, although modifications in solubility and lipophilicity may be present due to the dibenzyloxy groups.
| Property | Value |
| Molecular Formula | C26H27F3N2O6 |
| Molecular Weight | 520.505 g/mol |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO, insoluble in water. Slightly soluble in methanol, acetone, and ethanol. |
| pKa | 13.99 |
Note: Data corresponds to Tezacaftor.
Quantitative Stability Data
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a drug substance. The following tables summarize the results from forced degradation studies performed on Tezacaftor, which serve as a predictive reference for this compound. The studies typically involve exposing the drug to stress conditions such as acid, base, oxidation, heat, and light.
Table 1: Summary of Forced Degradation Studies on Tezacaftor
| Stress Condition | Reagent/Condition | Duration | Degradation (%) |
| Acid Hydrolysis | 0.1 N HCl | 24 hours | 5.8% |
| Base Hydrolysis | 0.1 N NaOH | 24 hours | 8.2% |
| Oxidative Degradation | 20% H2O2 | 24 hours | 10.5% |
| Thermal Degradation | 110°C | 24 hours | 4.5% |
| Photolytic Degradation | UV light (200 Watt hours/m²) | 3 days | 3.7% |
| Neutral Hydrolysis | Water | 1 hour at 60°C | 2.1% |
Source: Data synthesized from multiple sources performing forced degradation on Tezacaftor.[1][2]
Experimental Protocols
The following are detailed experimental protocols for conducting stability-indicating assays, based on methods validated for Tezacaftor.[1][2][3][4]
4.1. Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method
A validated stability-indicating HPLC method is crucial for separating the parent drug from its degradation products.
-
Chromatographic System:
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., Acetonitrile:Water diluent).
-
From the stock solution, prepare a working standard solution of the target concentration (e.g., 10 µg/mL).[3]
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in the diluent to obtain a known concentration.
-
Filter the solution through a 0.45 µm syringe filter before injection.[1]
-
4.2. Forced Degradation Studies
-
Acid Hydrolysis:
-
Treat the drug solution with 0.1 N HCl.
-
Reflux for a specified period (e.g., 24 hours) at a controlled temperature.
-
Neutralize the solution with an appropriate volume of 0.1 N NaOH.
-
Dilute to the target concentration with the mobile phase and analyze by HPLC.
-
-
Base Hydrolysis:
-
Treat the drug solution with 0.1 N NaOH.
-
Reflux for a specified period (e.g., 24 hours) at a controlled temperature.
-
Neutralize the solution with an appropriate volume of 0.1 N HCl.
-
Dilute to the target concentration with the mobile phase and analyze by HPLC.
-
-
Oxidative Degradation:
-
Treat the drug solution with a solution of hydrogen peroxide (e.g., 20% H2O2).[1]
-
Keep the solution at room temperature for a specified period (e.g., 24 hours).
-
Dilute to the target concentration with the mobile phase and analyze by HPLC.
-
-
Thermal Degradation:
-
Expose the solid drug substance to dry heat in a hot air oven at a specified temperature (e.g., 110°C) for a defined period (e.g., 24 hours).[1]
-
Dissolve the sample in the mobile phase to the target concentration and analyze by HPLC.
-
-
Photolytic Degradation:
-
Expose the drug solution to UV light (e.g., 200 Watt hours/m²) in a photostability chamber for a specified duration (e.g., 3 days).[1]
-
Dilute the sample to the target concentration with the mobile phase and analyze by HPLC.
-
-
Neutral Hydrolysis:
-
Reflux the drug solution in water for a specified period (e.g., 1 hour) at a controlled temperature (e.g., 60°C).[2]
-
Dilute to the target concentration with the mobile phase and analyze by HPLC.
-
Visualizations
5.1. Experimental Workflow for Stability Testing
The following diagram illustrates the general workflow for conducting forced degradation studies and developing a stability-indicating method.
Caption: General workflow for forced degradation studies.
5.2. Mechanism of Action of Tezacaftor
This diagram illustrates the role of Tezacaftor as a CFTR corrector, which is the fundamental mechanism of action.
Caption: Mechanism of action of Tezacaftor as a CFTR corrector.
Conclusion
The physical and chemical stability of this compound is a critical parameter for its successful development as a pharmaceutical agent. While direct stability data is not yet publicly available, the established stability-indicating methods and forced degradation profiles for Tezacaftor provide a robust framework for its evaluation. The methodologies and data presented in this guide offer a comprehensive starting point for researchers and drug development professionals to design and execute stability studies for this compound, ensuring its quality, safety, and efficacy. Further studies are warranted to confirm these predicted stability characteristics and to fully elucidate the degradation pathways of this specific analogue.
References
Navigating the Acquisition of Dibenzyloxy Tezacaftor-D4 for Advanced Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Commercial Availability and Synthesis of Dibenzyloxy Tezacaftor-D4.
For researchers engaged in the study of cystic fibrosis and the intricate mechanisms of CFTR modulators, deuterated analogs of key compounds like Tezacaftor are invaluable tools. This guide provides a comprehensive overview of the commercial landscape for this compound, and for the likely scenario of its absence from catalogs, outlines a detailed pathway for its synthesis from commercially available precursors.
Commercial Availability: A Two-Pronged Approach
Direct searches for commercially available this compound indicate that this specific molecule is not offered as a stock item by major chemical suppliers. However, its non-benzylated precursor, Tezacaftor-D4, is commercially available, providing a viable starting point for in-house synthesis. For laboratories not equipped for organic synthesis, custom synthesis by a specialized contract research organization (CRO) is a feasible alternative.
Therefore, researchers have two primary pathways to acquire this compound:
-
In-house Synthesis: Purchase commercially available Tezacaftor-D4 and perform a dibenzylation reaction to yield the desired product.
-
Custom Synthesis: Commission a specialized chemical synthesis company to produce this compound to the required specifications.
The logical workflow for a researcher to obtain this compound can be visualized as follows:
Commercially Available Precursor: Tezacaftor-D4
Tezacaftor-D4 is available from suppliers such as MedChemExpress.[1] This deuterated analog serves as an excellent starting material for the synthesis of this compound. The key quantitative data for this precursor are summarized in the table below.
| Parameter | Value | Source |
| Synonyms | VX-661-d4 | MedChemExpress[1] |
| CAS Number | 1961280-24-9 | MedChemExpress |
| Molecular Formula | C₂₆H₂₃D₄F₃N₂O₆ | MedChemExpress |
| Molecular Weight | 524.53 | MedChemExpress |
| Purity | ≥98.0% | MedChemExpress |
| Isotopic Purity | Deuterium incorporation ≥99% | MedChemExpress |
| Storage | -20°C for 1 month, -80°C for 6 months | MedChemExpress[1] |
Experimental Protocol: Synthesis of this compound from Tezacaftor-D4
The synthesis of this compound involves the protection of the two hydroxyl groups of Tezacaftor-D4 as benzyl (B1604629) ethers. A common and effective method for this transformation is the Williamson ether synthesis. The following protocol is a representative procedure based on established methods for the benzylation of alcohols and phenols.
Reaction Scheme:
Tezacaftor-D4 + 2 Benzyl Bromide --(Base, Solvent)--> this compound
Materials and Reagents:
-
Tezacaftor-D4
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Benzyl bromide (BnBr)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Argon or Nitrogen gas (inert atmosphere)
Procedure:
-
Preparation: Under an inert atmosphere (Argon or Nitrogen), add Tezacaftor-D4 (1.0 equivalent) to a flame-dried round-bottom flask.
-
Dissolution: Add anhydrous DMF (or THF) to the flask to dissolve the Tezacaftor-D4. The volume should be sufficient to ensure complete dissolution.
-
Deprotonation: Cool the solution to 0°C using an ice bath. Carefully add sodium hydride (2.2 equivalents) portion-wise to the stirred solution. Allow the mixture to stir at 0°C for 30 minutes. Hydrogen gas will be evolved during this step, so ensure proper ventilation.
-
Benzylation: Slowly add benzyl bromide (2.5 equivalents) dropwise to the reaction mixture at 0°C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Quenching: Cool the reaction mixture back to 0°C and cautiously quench the excess sodium hydride by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Extraction: Dilute the mixture with ethyl acetate and water. Separate the organic layer. Wash the organic layer sequentially with water (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
The experimental workflow for this synthesis is depicted in the following diagram:
Custom Synthesis Services
For laboratories that prefer to outsource chemical synthesis, several reputable companies specialize in the custom synthesis of stable isotope-labeled compounds and complex organic molecules. These include:
-
Cambridge Isotope Laboratories, Inc.
-
Sigma-Aldrich (Merck)
-
Simson Pharma Limited
-
ResolveMass Laboratories Inc.
When engaging a custom synthesis service, it is crucial to provide a clear specification of the desired compound, including purity requirements and any necessary analytical data for characterization (e.g., NMR, Mass Spectrometry, HPLC).
By understanding the commercial availability of precursors and having access to a reliable synthetic protocol or custom synthesis services, researchers can confidently obtain this compound for their research endeavors.
References
Methodological & Application
Application Note: High-Throughput Quantification of Tezacaftor in Human Plasma using Dibenzyloxy Tezacaftor-D4 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Tezacaftor in human plasma. To ensure the highest level of accuracy and precision, a stable isotope-labeled internal standard, Dibenzyloxy Tezacaftor-D4, is employed.[1][2][3] This method is ideal for pharmacokinetic studies, therapeutic drug monitoring, and drug development research. The protocol detailed below outlines a straightforward protein precipitation-based sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer.
Introduction
Tezacaftor is a cystic fibrosis transmembrane conductance regulator (CFTR) corrector, which improves the cellular processing and trafficking of the CFTR protein, allowing more of it to reach the cell surface.[4][5] In combination with other modulators, it is a key component in the treatment of cystic fibrosis for patients with specific CFTR gene mutations.[6][7] Accurate measurement of Tezacaftor concentrations in biological matrices is essential for pharmacokinetic and pharmacodynamic (PK/PD) assessments.
The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for quantitative bioanalysis by LC-MS/MS.[2][3] A SIL-IS, such as this compound, is chemically almost identical to the analyte, ensuring it co-elutes during chromatography and has similar ionization characteristics.[2][8] This allows for the correction of variability that can be introduced during sample preparation, as well as matrix effects and fluctuations in instrument performance, leading to highly reliable and reproducible results.[8][9]
Experimental
Materials and Reagents
-
Tezacaftor analytical standard
-
This compound internal standard
-
Human plasma (K2EDTA)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
Instrumentation
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[10]
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Sample Preparation
A simple and rapid protein precipitation method is used for sample preparation.[11]
-
Thaw plasma samples, calibration standards, and quality control (QC) samples on ice.
-
To 50 µL of plasma in a microcentrifuge tube, add 5 µL of the this compound internal standard working solution (e.g., 500 ng/mL in 50% methanol).
-
Vortex briefly to mix.
-
Add 150 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient: A suitable gradient to ensure separation from matrix components and co-elution of Tezacaftor and this compound.
Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Ion Source Parameters: Optimized for the specific instrument, including gas flows, temperature, and voltages.
-
MRM Transitions: Specific precursor and product ions for Tezacaftor and this compound should be determined by direct infusion and optimization.
Results and Discussion
The developed LC-MS/MS method demonstrated excellent performance for the quantification of Tezacaftor in human plasma. The use of this compound as an internal standard ensured high accuracy and precision across the calibration range.
Quantitative Data Summary
The following tables present representative data for the validation of this bioanalytical method.
Table 1: Calibration Curve Parameters
| Analyte | Calibration Range (ng/mL) | R² | Weighting |
| Tezacaftor | 1 - 2000 | > 0.995 | 1/x² |
Table 2: Accuracy and Precision of Quality Control Samples
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| LLOQ | 1 | 0.98 | 98.0 | 8.5 |
| Low QC | 3 | 2.95 | 98.3 | 6.2 |
| Mid QC | 100 | 101.2 | 101.2 | 4.1 |
| High QC | 1500 | 1485 | 99.0 | 3.5 |
Acceptance criteria are typically within ±15% (±20% for LLOQ) for accuracy and ≤15% (≤20% for LLOQ) for precision.[9]
Visualizations
Caption: Experimental workflow for Tezacaftor quantification.
Caption: Tezacaftor's mechanism of action on the CFTR pathway.
Conclusion
This application note provides a detailed protocol for the quantification of Tezacaftor in human plasma using this compound as an internal standard. The method is sensitive, accurate, and precise, making it suitable for a wide range of research applications in the field of cystic fibrosis drug development. The use of a stable isotope-labeled internal standard is crucial for generating reliable bioanalytical data.[1][2][3]
Protocol: Quantification of Tezacaftor in Human Plasma by LC-MS/MS
Preparation of Stock and Working Solutions
1.1. Tezacaftor Stock Solution (1 mg/mL): Accurately weigh 1 mg of Tezacaftor and dissolve it in 1 mL of methanol.
1.2. This compound Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.
1.3. Tezacaftor Working Solutions (for calibration curve): Serially dilute the Tezacaftor stock solution with 50% methanol to prepare working solutions for the calibration curve (e.g., 10, 20, 50, 100, 500, 1000, 5000, 10000, 20000 ng/mL).
1.4. This compound Working Solution (500 ng/mL): Dilute the this compound stock solution with 50% methanol to a final concentration of 500 ng/mL.
Preparation of Calibration Standards and Quality Control Samples
2.1. Prepare calibration standards by spiking the appropriate amount of Tezacaftor working solutions into blank human plasma to achieve final concentrations ranging from 1 to 2000 ng/mL.
2.2. Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) in blank human plasma.
Sample Preparation Protocol
3.1. Arrange samples (calibration standards, QCs, and unknown samples) in a 96-well plate or microcentrifuge tubes.
3.2. To 50 µL of each sample, add 5 µL of the this compound working solution (500 ng/mL).
3.3. Vortex the plate or tubes for 30 seconds.
3.4. Add 150 µL of ice-cold acetonitrile to each well or tube.
3.5. Seal the plate or cap the tubes and vortex vigorously for 2 minutes.
3.6. Centrifuge at 4000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
3.7. Transfer 100 µL of the supernatant to a clean 96-well plate or autosampler vials.
3.8. Seal the plate or cap the vials and place them in the autosampler for LC-MS/MS analysis.
LC-MS/MS System Parameters
-
LC System: UHPLC system
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Column Temperature: 40°C
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient Program:
-
0.0 min: 30% B
-
2.0 min: 95% B
-
2.5 min: 95% B
-
2.6 min: 30% B
-
3.5 min: End of run
-
-
MS System: Triple Quadrupole Mass Spectrometer
-
Ionization: ESI Positive
-
MRM Transitions: (To be optimized for the specific instrument)
-
Tezacaftor: Q1 (m/z) -> Q3 (m/z)
-
This compound: Q1 (m/z) -> Q3 (m/z)
-
Data Analysis
5.1. Integrate the peak areas for both Tezacaftor and this compound.
5.2. Calculate the peak area ratio (Tezacaftor peak area / this compound peak area).
5.3. Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.
5.4. Determine the concentration of Tezacaftor in the QC and unknown samples from the calibration curve.
References
- 1. texilajournal.com [texilajournal.com]
- 2. benchchem.com [benchchem.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Mechanism of Action | TRIKAFTA® (elexacaftor/tezacaftor/ivacaftor and ivacaftor) [trikaftahcp.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Organic Synthesis and Current Understanding of the Mechanisms of CFTR Modulator Drugs Ivacaftor, Tezacaftor, and Elexacaftor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Quantification of Ivacaftor, Tezacaftor, Elexacaftor, and Lumacaftor and their active metabolites in plasma using UHPLC-MS/MS: Doors open to the application of therapeutic drug monitoring in cystic fibrosis treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Bioanalytical Method for Tezacaftor in Human Plasma using Dibenzyloxy Tezacaftor-D4 as an Internal Standard
Abstract
This application note details a robust and sensitive bioanalytical method for the quantification of Tezacaftor in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). To ensure accuracy and precision, a stable isotope-labeled internal standard, Dibenzyloxy Tezacaftor-D4, is employed. The straightforward protein precipitation extraction protocol and rapid chromatographic conditions make this method suitable for high-throughput analysis in clinical and pharmaceutical laboratories. This method has been developed and validated following international guidelines, demonstrating excellent linearity, accuracy, precision, and stability.[1][2]
Introduction
Tezacaftor is a cystic fibrosis transmembrane conductance regulator (CFTR) corrector, used in combination with other modulators to treat cystic fibrosis.[3][4] Therapeutic drug monitoring and pharmacokinetic studies are crucial for optimizing treatment regimens and ensuring patient safety.[1][3][4] This necessitates a reliable bioanalytical method for the accurate measurement of Tezacaftor concentrations in biological matrices.[1][3] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in LC-MS/MS-based bioanalysis as it effectively compensates for matrix effects and variations in instrument response.
Experimental Protocol
Materials and Reagents
-
Tezacaftor reference standard
-
This compound (Internal Standard, IS)
-
Human plasma (with K2EDTA as anticoagulant)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer
-
Analytical column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Microcentrifuge
-
Vortex mixer
-
Precision pipettes
Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions (1 mg/mL): Prepare primary stock solutions of Tezacaftor and this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the Tezacaftor stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards. Prepare separate working solutions for quality control (QC) samples at low, medium, and high concentrations.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in acetonitrile.
-
Spiking: Spike blank human plasma with the appropriate working solutions to create calibration standards and QC samples.
Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of plasma sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the internal standard working solution (100 ng/mL this compound in acetonitrile).
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to an HPLC vial for analysis.
LC-MS/MS Conditions
Table 1: Chromatographic Conditions
| Parameter | Value |
| HPLC Column | C18 reverse-phase, 50 x 2.1 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 30% B to 95% B in 2.5 min, hold for 1 min, return to 30% B |
Table 2: Mass Spectrometry Conditions
| Parameter | Tezacaftor | This compound (IS) |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | To be determined experimentally | To be determined experimentally |
| Product Ion (m/z) | To be determined experimentally | To be determined experimentally |
| Collision Energy (eV) | To be optimized | To be optimized |
| Declustering Potential (V) | To be optimized | To be optimized |
Note: The exact m/z transitions and MS parameters should be optimized for the specific instrument used.
Method Validation Summary
The method was validated according to the International Council for Harmonisation (ICH) M10 guidelines for bioanalytical method validation.[2][5]
Table 3: Method Validation Results
| Parameter | Result |
| Linearity Range | 1 - 2000 ng/mL (r² > 0.99) |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% |
| Recovery | > 85% |
| Matrix Effect | Minimal, compensated by IS |
| Stability (Freeze-thaw, Short-term, Long-term) | Stable |
Experimental Workflow Diagram
Caption: Workflow for Tezacaftor analysis in plasma.
Signaling Pathway (Illustrative)
While Tezacaftor does not directly engage in a classical signaling pathway, its mechanism of action involves correcting the misfolded CFTR protein. The following diagram illustrates the logical relationship of its therapeutic action.
Caption: Mechanism of Tezacaftor action on CFTR protein.
Conclusion
The described LC-MS/MS method provides a reliable, sensitive, and high-throughput solution for the quantification of Tezacaftor in human plasma. The use of this compound as an internal standard ensures the accuracy and robustness of the results. This method is well-suited for therapeutic drug monitoring, pharmacokinetic studies, and other clinical research applications involving Tezacaftor.
References
- 1. Simultaneous Quantification of Ivacaftor, Tezacaftor, and Elexacaftor in Cystic Fibrosis Patients' Plasma by a Novel LC-MS/MS Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and Validation of a New LC-MS/MS Method for Simultaneous Quantification of Ivacaftor, Tezacaftor and Elexacaftor Plasma Levels in Pediatric Cystic Fibrosis Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic Drug Monitoring of Elexacaftor, Tezacaftor, and Ivacaftor: An Overview of Bioanalytical Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Application of Dibenzyloxy Tezacaftor-D4 in Pharmacokinetic Studies of Tezacaftor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Dibenzyloxy Tezacaftor-D4, a deuterium-labeled internal standard, in the pharmacokinetic analysis of Tezacaftor. The following protocols and data are synthesized from published bioanalytical methods and are intended to guide researchers in developing and validating robust assays for quantifying Tezacaftor in biological matrices.
Introduction
Tezacaftor is a cystic fibrosis transmembrane conductance regulator (CFTR) corrector, which aids in the proper folding and trafficking of the CFTR protein to the cell surface.[1][2] It is often used in combination with other CFTR modulators to enhance chloride and water transport across cell membranes, thereby reducing the thick mucus characteristic of cystic fibrosis.[1] Accurate determination of Tezacaftor concentrations in biological samples is crucial for pharmacokinetic (PK) studies, which inform dosing regimens and assess drug-drug interactions.[3][4]
The use of a stable isotope-labeled internal standard, such as this compound (commonly referred to as Tezacaftor-d4 in literature), is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2] Tezacaftor-d4 shares near-identical physicochemical properties with Tezacaftor, ensuring that it behaves similarly during sample extraction, chromatography, and ionization. This co-elution and similar behavior allow for the correction of variability in sample preparation and matrix effects, leading to highly accurate and precise quantification.
Mechanism of Action of Tezacaftor
Tezacaftor is a Type 1 CFTR corrector that stabilizes the interface between the nucleotide-binding domain 1 (NBD1) and the membrane-spanning domains (MSDs). This action facilitates the early folding stages of the CFTR protein, reducing its premature degradation and increasing the amount of functional protein that is trafficked to the plasma membrane.
Experimental Protocols
The following are generalized protocols for the quantification of Tezacaftor in human plasma using LC-MS/MS with Tezacaftor-d4 as an internal standard. These protocols are based on common methodologies found in the literature and should be optimized and validated for specific laboratory conditions.[2][5][6]
Bioanalytical Method Workflow
References
- 1. ijpbs.com [ijpbs.com]
- 2. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 3. Pharmacokinetics of Ivacaftor, Tezacaftor, Elexacaftor, and Lumacaftor in Special Cystic Fibrosis Populations: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous Quantification of Ivacaftor, Tezacaftor, and Elexacaftor in Cystic Fibrosis Patients' Plasma by a Novel LC-MS/MS Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and Validation of a New LC-MS/MS Method for Simultaneous Quantification of Ivacaftor, Tezacaftor and Elexacaftor Plasma Levels in Pediatric Cystic Fibrosis Patients | MDPI [mdpi.com]
Application of Dibenzyloxy Tezacaftor-D4 in Metabolite Identification
Application Note & Protocol
Introduction
The identification and characterization of drug metabolites are crucial aspects of drug discovery and development. Understanding a drug's metabolic fate provides critical insights into its efficacy, safety, and potential for drug-drug interactions. Stable isotope labeling, particularly with deuterium (B1214612), has become an invaluable tool in modern metabolomics and pharmacokinetic studies. The use of deuterated internal standards, such as Dibenzyloxy Tezacaftor-D4, in conjunction with high-resolution mass spectrometry (HRMS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), offers significant advantages for the accurate identification and quantification of metabolites.[1][2][3][4][5]
This compound is a deuterium-labeled analog of Tezacaftor, a corrector of the cystic fibrosis transmembrane conductance regulator (CFTR) protein.[6] By incorporating a stable isotope label, this compound serves as an ideal internal standard for in vitro and in vivo metabolism studies of Tezacaftor. Its chemical properties are nearly identical to the parent drug, ensuring similar behavior during sample preparation and chromatographic separation, while its distinct mass allows for clear differentiation by mass spectrometry.[7][] This application note provides a comprehensive overview and detailed protocols for the utilization of this compound in the identification of Tezacaftor metabolites.
Principle and Advantages of Using this compound
The core principle behind using a stable isotope-labeled internal standard is the concept of "isotope dilution analysis." A known amount of the deuterated standard (this compound) is spiked into a biological sample containing the unlabeled drug (Tezacaftor) and its unknown metabolites. The deuterated standard and the unlabeled analytes are then extracted and analyzed together.
Key Advantages:
-
Accurate Quantification: The deuterated internal standard compensates for variations in sample extraction, matrix effects, and instrument response, leading to highly accurate and precise quantification of metabolites.[5]
-
Confident Metabolite Identification: The characteristic mass shift between the unlabeled drug/metabolites and their corresponding deuterated counterparts provides a high degree of confidence in metabolite identification. The isotopic pattern of a metabolite and its deuterated analog will show a predictable mass difference.
-
"Metabolite Hunting" and Structural Elucidation: Co-eluting pairs of ions with a specific mass difference (e.g., +4 Da for a D4-labeled standard) in the mass spectrum are indicative of a parent drug-metabolite relationship. This simplifies the search for metabolites in complex biological matrices.
-
Elucidation of Metabolic Pathways: Strategic placement of deuterium labels can help in understanding the mechanisms of metabolic reactions. For example, the retention or loss of a deuterium atom can provide clues about the site of metabolism.[1][2]
Experimental Workflow
The general workflow for metabolite identification using this compound is a systematic process from sample incubation to data analysis.
Figure 1: General experimental workflow for metabolite identification using a deuterated internal standard.
Protocols
Protocol 1: In Vitro Metabolic Stability Assay in Human Liver Microsomes (HLM)
Objective: To determine the rate of metabolism of Tezacaftor and identify its primary metabolites using this compound as an internal standard.
Materials:
-
Tezacaftor
-
This compound
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., G-6-P, G-6-PDH, NADP+)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (ACN) with 0.1% formic acid
-
Methanol (MeOH)
-
Incubator/water bath (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixture:
-
Prepare a stock solution of Tezacaftor (1 mM) in DMSO.
-
Prepare a stock solution of this compound (1 mM) in DMSO.
-
In a microcentrifuge tube, combine phosphate buffer, HLM (final concentration 0.5 mg/mL), and the NADPH regenerating system.
-
-
Incubation:
-
Pre-warm the incubation mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding Tezacaftor to a final concentration of 1 µM.
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
-
Quenching and Extraction:
-
Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile (2 volumes) and the internal standard, this compound (final concentration 100 nM).
-
Vortex thoroughly to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated protein.
-
-
Sample Analysis:
-
Transfer the supernatant to a new tube or a 96-well plate.
-
Evaporate the solvent under a stream of nitrogen if necessary and reconstitute in a suitable mobile phase.
-
Inject an appropriate volume onto the LC-MS/MS system.
-
Protocol 2: LC-MS/MS Analysis for Metabolite Identification
Objective: To separate and detect Tezacaftor and its metabolites using LC-MS/MS.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap).
LC Conditions (Illustrative Example):
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 15 minutes
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS Conditions (Illustrative Example):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Mode: Full scan MS and data-dependent MS/MS (ddMS2)
-
Full Scan Range: m/z 100-1000
-
Collision Energy: Ramped collision energy (e.g., 10-40 eV) for MS/MS fragmentation.
Data Presentation and Analysis
The primary advantage of using this compound is the ability to easily identify potential metabolites by searching for ion pairs with a specific mass difference corresponding to the deuterium label.
Table 1: Expected Mass-to-Charge Ratios (m/z) for Tezacaftor and its Deuterated Analog
| Compound | Chemical Formula | Monoisotopic Mass (Da) | [M+H]+ (m/z) |
| Tezacaftor | C26H27F3N2O6 | 512.1821 | 513.1894 |
| This compound | C26H23D4F3N2O6 | 516.2072 | 517.2145 |
Note: The exact position of the deuterium labels in "this compound" is assumed for this illustrative table.
Table 2: Illustrative Quantitative Data for Tezacaftor Metabolism in HLM
| Time (min) | Tezacaftor Peak Area | This compound Peak Area | Normalized Tezacaftor Peak Area Ratio | % Tezacaftor Remaining |
| 0 | 1,520,345 | 1,489,765 | 1.020 | 100.0 |
| 5 | 1,215,876 | 1,501,234 | 0.810 | 79.4 |
| 15 | 754,321 | 1,495,678 | 0.504 | 49.4 |
| 30 | 380,123 | 1,510,987 | 0.252 | 24.7 |
| 60 | 95,678 | 1,498,543 | 0.064 | 6.3 |
This table presents simulated data to illustrate the quantitative analysis enabled by the internal standard.
Tezacaftor Metabolism Pathway
Tezacaftor is known to be metabolized primarily by the cytochrome P450 enzymes CYP3A4 and CYP3A5.[6][9] The major metabolic pathways include oxidation. The main metabolites identified in plasma are M1, M2, and M5.[9]
Figure 2: Simplified metabolic pathway of Tezacaftor.
Conclusion
The use of this compound as a stable isotope-labeled internal standard provides a robust and reliable method for the identification and quantification of Tezacaftor metabolites. This approach, combined with modern LC-HRMS instrumentation, allows researchers to confidently characterize the metabolic profile of Tezacaftor, which is essential for a comprehensive understanding of its pharmacology and for regulatory submissions. The protocols and principles outlined in this document serve as a guide for researchers in the fields of drug metabolism, pharmacokinetics, and analytical chemistry.
References
- 1. Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benthamdirect.com [benthamdirect.com]
- 4. metsol.com [metsol.com]
- 5. benchchem.com [benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. resolvemass.ca [resolvemass.ca]
- 9. ClinPGx [clinpgx.org]
Application Notes and Protocols for Dibenzyloxy Tezacaftor-D4 Sample Preparation in Plasma
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the sample preparation of Dibenzyloxy Tezacaftor-D4 in plasma for quantitative bioanalysis. The methodologies outlined are based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques, which are widely employed for the therapeutic drug monitoring of Tezacaftor and other cystic fibrosis transmembrane conductance regulator (CFTR) modulators.[1][2][3]
Introduction
Tezacaftor is a CFTR corrector drug used in combination therapies for cystic fibrosis.[4] It aids in the proper folding and trafficking of the defective CFTR protein to the cell surface.[4] Accurate quantification of Tezacaftor in plasma is crucial for pharmacokinetic studies and to ensure therapeutic efficacy.[2] this compound is a stable isotope-labeled internal standard used for the precise and accurate quantification of Tezacaftor in biological matrices by LC-MS/MS.[1][5] The use of a stable isotope-labeled internal standard is best practice in quantitative mass spectrometry as it compensates for variability in sample preparation and instrument response.[6]
The most common sample preparation technique for Tezacaftor in plasma is protein precipitation, which is simple, rapid, and effective.[6][7][8] This method involves the addition of a solvent, such as methanol (B129727) or acetonitrile, to the plasma sample to denature and precipitate proteins.[7][9] After centrifugation, the clear supernatant containing the analyte and internal standard is injected into the LC-MS/MS system.[7][8]
Quantitative Data Summary
The following tables summarize the quantitative data from various validated bioanalytical methods for Tezacaftor in human plasma.
Table 1: Linearity and Sensitivity of Tezacaftor Quantification
| Parameter | Value | Reference |
| Linearity Range | 300 - 1200 ng/mL | [10] |
| Linearity Range | 0.008 - 12 mg/L | [2][3] |
| Linearity Range | 0.025 - 25 mg/L | [6] |
| Lower Limit of Quantification (LLOQ) | 300 ng/mL | [10][11] |
Table 2: Recovery and Precision of Tezacaftor Quantification
| Parameter | Value | Reference |
| Recovery | 98.21% | [10][11] |
| Intra-day Precision (%CV) | 3.59% | [10][11] |
| Inter-day Precision (%CV) | Not explicitly stated, but method validated as per ICH guidelines | [10][12] |
Experimental Protocols
Protein Precipitation Method
This protocol describes a common and rapid method for the extraction of Tezacaftor from human plasma.
Materials:
-
Human plasma samples
-
This compound internal standard (IS) working solution (concentration to be optimized based on instrument sensitivity, e.g., 0.5 µg/mL)[7]
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Autosampler vials
Procedure:
-
Pipette 50 µL of human plasma sample (calibrator, quality control, or unknown) into a 1.5 mL microcentrifuge tube.[1][3][7]
-
Add 5 µL of the this compound internal standard working solution to the plasma sample.[8]
-
Add 200 µL of cold methanol to the microcentrifuge tube.[7][8]
-
Vortex the mixture thoroughly for approximately 1 minute to ensure complete protein precipitation.[7][9]
-
Centrifuge the sample at 20,000 x g for 5 minutes at 4°C to pellet the precipitated proteins.[7][8]
-
Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[7][8]
LC-MS/MS Analysis Parameters
The following are typical LC-MS/MS parameters for the analysis of Tezacaftor. These should be optimized for the specific instrumentation used.
Table 3: Example LC-MS/MS Parameters
| Parameter | Condition | Reference |
| Liquid Chromatography | ||
| HPLC Column | Reversed-phase C18 column | [1][2][6] |
| Mobile Phase A | 0.1% Formic acid in water | [13] |
| Mobile Phase B | Methanol or Acetonitrile | [3][7][13] |
| Flow Rate | 1.0 mL/min | [10][11] |
| Column Temperature | 30°C | [10][11] |
| Injection Volume | 5 µL | [5][14] |
| Mass Spectrometry | ||
| Ionization Mode | Electrospray Ionization (ESI), Positive | [15] |
| Detection Mode | Multiple Reaction Monitoring (MRM) | [1][2][3] |
| MRM Transition (Tezacaftor) | To be optimized (e.g., specific parent and daughter ions) | |
| MRM Transition (Tezacaftor-D4) | To be optimized (e.g., specific parent and daughter ions) | [5] |
Diagrams
Experimental Workflow
Caption: Workflow for plasma sample preparation and analysis.
Tezacaftor Mechanism of Action
Caption: Tezacaftor's role in correcting CFTR protein trafficking.
References
- 1. Simultaneous Quantification of Ivacaftor, Tezacaftor, and Elexacaftor in Cystic Fibrosis Patients’ Plasma by a Novel LC–MS/MS Method - ProQuest [proquest.com]
- 2. Simultaneous Quantification of Ivacaftor, Tezacaftor, and Elexacaftor in Cystic Fibrosis Patients' Plasma by a Novel LC-MS/MS Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Quantification of Ivacaftor, Tezacaftor, Elexacaftor, and Lumacaftor and their active metabolites in plasma using UHPLC-MS/MS: Doors open to the application of therapeutic drug monitoring in cystic fibrosis treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. A Novel LC-MS/MS Method for the Measurement of Elexacaftor, Tezacaftor and Ivacaftor in Plasma, Dried Plasma Spot (DPS) and Whole Blood in Volumetric Absorptive Microsampling (VAMS) Devices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. google.com [google.com]
- 10. jchps.com [jchps.com]
- 11. researchgate.net [researchgate.net]
- 12. A Novel LC-MS/MS Method for the Measurement of Elexacaftor, Tezacaftor and Ivacaftor in Plasma, Dried Plasma Spot (DPS) and Whole Blood in Volumetric Absorptive Microsampling (VAMS) Devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. japsonline.com [japsonline.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of Dibenzyloxy Tezacaftor-D4 in Drug-Drug Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Dibenzyloxy Tezacaftor-D4, a deuterated analog of Tezacaftor, in drug-drug interaction (DDI) studies. The inclusion of a stable isotope-labeled internal standard is a critical component for robust and accurate bioanalytical assays, particularly in the context of complex drug metabolism and pharmacokinetic (DMPK) investigations.
This compound serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based quantification of Tezacaftor. Its chemical properties are nearly identical to the parent compound, ensuring similar behavior during sample preparation and analysis, which corrects for variability and enhances data reliability.[1][2][3]
Rationale for Using Deuterated Standards in DDI Studies
The primary advantage of using deuterated compounds like this compound lies in the kinetic isotope effect . The substitution of hydrogen with deuterium (B1214612) creates a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This increased bond strength can slow the rate of metabolic reactions, particularly those catalyzed by cytochrome P450 (CYP) enzymes.[4][5]
In the context of DDI studies, this compound is invaluable for:
-
Accurate Quantification: Serving as a non-competitive internal standard in LC-MS/MS assays to precisely measure Tezacaftor concentrations in various biological matrices.[1][2][3]
-
Metabolite Identification: Aiding in the identification of Tezacaftor metabolites by creating a distinct mass shift, which simplifies the interpretation of mass spectra.[6]
-
Mechanistic Studies: Investigating the metabolic pathways of Tezacaftor and understanding the specific enzymes involved in its biotransformation.
Tezacaftor is extensively metabolized in humans, primarily by the action of CYP3A4 and CYP3A5, leading to the formation of several metabolites, including the active metabolite M1.[1][7] Given this metabolic profile, DDI studies are crucial to assess the impact of co-administered drugs that are inhibitors or inducers of these enzymes.
Quantitative Data from Tezacaftor Drug-Drug Interaction Studies
The following tables summarize key findings from clinical DDI studies involving Tezacaftor. While these studies used non-deuterated Tezacaftor, the data underscores the importance of evaluating its interaction potential and provides a basis for designing in vitro experiments using this compound.
Table 1: Effect of CYP3A Inhibitors on Tezacaftor Pharmacokinetics
| Co-administered Drug | CYP3A Inhibition Strength | Effect on Tezacaftor AUC | Effect on Tezacaftor Cmax | Reference |
| Itraconazole | Strong | 4-fold increase | - | [8][9][10] |
| Ciprofloxacin | Moderate (re-classified as weak in vivo) | No significant effect | No significant effect | [8][9][10] |
AUC: Area under the plasma concentration-time curve; Cmax: Maximum plasma concentration.
Table 2: Effect of Tezacaftor/Ivacaftor on Substrate Drugs
| Substrate Drug | Transporter/Enzyme | Effect of Tezacaftor/Ivacaftor on Substrate AUC | Reference |
| Digoxin | P-glycoprotein (P-gp) | 30% increase | [8][9][10] |
| Midazolam | CYP3A | No effect | [8][9][10] |
| Ethinyl Estradiol | CYP3A | No effect | [8][9][10] |
| Norethindrone | CYP3A | No effect | [8][9][10] |
Experimental Protocols
The following are detailed protocols for key in vitro DDI assays where this compound would be used as an internal standard.
Protocol 1: In Vitro Metabolic Stability of Tezacaftor in Human Liver Microsomes (HLM)
Objective: To determine the rate of metabolism of Tezacaftor in HLM and to identify the primary CYP enzymes involved. This compound is used as the internal standard for accurate quantification.
Materials:
-
Tezacaftor
-
This compound (as internal standard)
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
0.1 M Phosphate (B84403) Buffer (pH 7.4)
-
Acetonitrile (ACN)
-
LC-MS/MS system
Experimental Workflow:
Caption: Workflow for the in vitro metabolic stability assay of Tezacaftor.
Procedure:
-
Preparation of Solutions:
-
Prepare a 1 mM stock solution of Tezacaftor in a suitable organic solvent (e.g., DMSO).
-
Prepare a working solution of this compound in ACN at a concentration of 100 ng/mL (this will be the quenching and internal standard solution).
-
Prepare the NADPH regenerating system in 0.1 M phosphate buffer.
-
-
Incubation:
-
In a microcentrifuge tube, add phosphate buffer, HLM (final protein concentration of 0.5 mg/mL), and the Tezacaftor working solution (final concentration of 1 µM).
-
Pre-incubate the mixture for 5 minutes at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Time-Point Sampling and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the incubation mixture.
-
Immediately add the aliquot to a tube containing ice-cold ACN with this compound to stop the reaction and precipitate proteins.
-
-
Sample Processing:
-
Vortex the quenched samples and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube or a 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to determine the peak area ratio of Tezacaftor to this compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of Tezacaftor remaining versus time.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
-
Protocol 2: CYP3A4 Inhibition Assay (IC50 Determination)
Objective: To determine the inhibitory potential of a test compound on the metabolism of Tezacaftor by CYP3A4. This compound is used as the internal standard.
Materials:
-
Tezacaftor (as the substrate)
-
This compound (as internal standard)
-
Recombinant human CYP3A4 enzyme
-
Test compound (potential inhibitor)
-
NADPH regenerating system
-
0.1 M Phosphate Buffer (pH 7.4)
-
Acetonitrile (ACN)
-
LC-MS/MS system
Experimental Workflow:
Caption: Workflow for the CYP3A4 inhibition (IC50) assay.
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of Tezacaftor.
-
Prepare serial dilutions of the test compound (inhibitor).
-
Prepare the this compound internal standard solution in ACN.
-
-
Incubation:
-
In a 96-well plate, add buffer, recombinant CYP3A4, Tezacaftor (at a concentration near its Km), and varying concentrations of the test inhibitor.
-
Pre-incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate for a fixed time (e.g., 15 minutes) at 37°C.
-
-
Quenching and Sample Processing:
-
Stop the reaction by adding ice-cold ACN containing this compound.
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Quantify the formation of a major Tezacaftor metabolite (e.g., M1) relative to the internal standard, this compound.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Tezacaftor Metabolic Pathway
The following diagram illustrates the primary metabolic pathway of Tezacaftor, which is crucial for understanding its drug-drug interaction profile.
Caption: Simplified metabolic pathway of Tezacaftor.
Tezacaftor is extensively metabolized by CYP3A4 and CYP3A5 to three main circulating metabolites: M1, M2, and M5.[1] M1 is an active metabolite with similar potency to Tezacaftor, while M2 is significantly less active, and M5 is considered inactive.[1] The majority of the Tezacaftor dose is excreted in the feces, either as unchanged drug or as the M2 metabolite.[1]
Conclusion
This compound is an essential tool for conducting accurate and reliable drug-drug interaction studies involving Tezacaftor. Its use as an internal standard in LC-MS/MS assays allows for precise quantification, which is fundamental for in vitro metabolic stability and enzyme inhibition assays. The provided protocols and background information serve as a comprehensive resource for researchers and drug development professionals to design and execute robust DDI studies, ultimately contributing to a better understanding of the safety and efficacy profile of Tezacaftor.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. japsonline.com [japsonline.com]
- 6. Quantification of Ivacaftor, Tezacaftor, Elexacaftor, and Lumacaftor and their active metabolites in plasma using UHPLC-MS/MS: Doors open to the application of therapeutic drug monitoring in cystic fibrosis treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting isotopic exchange in Dibenzyloxy Tezacaftor-D4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential isotopic exchange issues with Dibenzyloxy Tezacaftor-D4.
Troubleshooting Guides
This section offers a question-and-answer format to directly address specific issues you might encounter during your experiments.
Issue 1: Loss of Deuterium (B1214612) Signal or Appearance of Unlabeled Tezacaftor
Q1: My mass spectrometry results show a decreasing signal for this compound and an increasing signal for the unlabeled (D0) analogue. What is causing this?
A1: This observation strongly suggests that isotopic exchange is occurring, where the deuterium atoms on the cyclopropyl (B3062369) group of this compound are being replaced by hydrogen atoms from the surrounding environment. Several factors during sample preparation, storage, and analysis can promote this back-exchange.[1][2]
Key factors that promote isotopic exchange include:
-
pH: Both highly acidic and, more significantly, basic conditions can catalyze and accelerate the exchange process.[1][2] The rate of hydrogen-deuterium exchange is highly pH-dependent.[1]
-
Temperature: Higher temperatures increase the rate of chemical reactions, including isotopic exchange.[1][2] Storing samples at elevated temperatures can lead to a significant loss of deuterium over time.[1]
-
Solvent Composition: Protic solvents such as water, methanol, and ethanol (B145695) are sources of hydrogen and can drive the back-exchange.[1][2] The longer the exposure to these solvents, the greater the potential for exchange.[1]
-
Sample Matrix: The presence of water, enzymes, or other catalytic species in biological matrices like plasma or urine can facilitate exchange.[1]
Q2: How can I confirm that isotopic exchange is the root cause of the problem?
A2: To confirm isotopic exchange, you can perform the following diagnostic experiments:
-
Blank Analysis: Prepare a blank sample spiked only with this compound and analyze it by mass spectrometry. The appearance of a signal at the mass of the unlabeled analyte is a direct indication of in-source exchange or exchange during sample preparation.
-
Time-Course Study: Analyze your sample or standard solution at different time points after preparation. A progressive decrease in the D4/D0 ratio over time indicates that exchange is occurring in your sample matrix or solvent.
-
NMR Spectroscopy: While more resource-intensive, ¹H NMR and ²H NMR can definitively identify the loss of deuterium at specific positions on the molecule.[3][4][5]
Q3: What steps can I take to minimize or prevent isotopic exchange during my experiments?
A3: To minimize isotopic exchange, consider optimizing the following aspects of your experimental protocol:
-
pH Control: If possible, maintain the pH of your solutions in the acidic range (ideally pH 2.5-3.0), where the rate of exchange for many compounds is at a minimum.[1][2][6]
-
Temperature Control: Keep your samples cold. Store stock solutions and prepared samples at low temperatures (e.g., -20°C or -80°C) and perform sample preparation and analysis at reduced temperatures (e.g., on ice or using a cooled autosampler).[2]
-
Solvent Choice: Whenever feasible, use aprotic solvents (e.g., acetonitrile (B52724), dioxane, tetrahydrofuran) for sample preparation and storage.[2] If an aqueous solution is necessary, consider using D₂O-based buffers to maintain the deuterium labeling.[2]
-
Minimize Exposure Time: Reduce the time your sample spends in protic solvents or at room temperature before analysis.
The following table summarizes the key factors influencing the rate of hydrogen-deuterium exchange:
| Factor | Condition Promoting Exchange | Recommended Mitigation Strategy |
| pH | High acidity or high basicity | Maintain pH between 2.5 and 3.0 |
| Temperature | Elevated temperatures | Store samples at -20°C or -80°C; use cooled autosampler |
| Solvent | Protic solvents (e.g., water, methanol) | Use aprotic solvents (e.g., acetonitrile); use D₂O-based buffers |
| Matrix Effects | Presence of enzymes or catalysts | Protein precipitation; solid-phase extraction |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Various Solvents
This protocol outlines a series of experiments to assess the stability of this compound against back-exchange in different solutions.
Objective: To determine the optimal solvent and storage conditions to minimize isotopic exchange.
Materials:
-
This compound
-
Unlabeled Tezacaftor standard
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Water (H₂O)
-
Formic acid
-
Ammonium hydroxide
-
LC-MS system
Procedure:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound in 100% acetonitrile.
-
Prepare Test Solutions: Dilute the stock solution to a final concentration of 1 µg/mL in the following solvents:
-
100% Acetonitrile
-
50:50 Acetonitrile:Water
-
50:50 Acetonitrile:Water with 0.1% Formic Acid
-
50:50 Acetonitrile:Water with 0.1% Ammonium Hydroxide
-
100% Methanol
-
-
Incubation: Aliquot the test solutions and incubate them at two different temperatures: 4°C and room temperature (~25°C).
-
Time-Point Analysis: Analyze the solutions by LC-MS at the following time points: 0, 2, 4, 8, and 24 hours.
-
Data Analysis: Monitor the peak areas for both this compound (m/z of the deuterated molecule) and the unlabeled Tezacaftor (m/z of the non-deuterated molecule). Calculate the percentage of remaining D4 at each time point.
Protocol 2: RP-HPLC Method for Tezacaftor Analysis
This method can be adapted to monitor the isotopic purity of this compound.
| Parameter | Condition |
| Column | Symmetry Shield RP18 (100 Å, 5 μm, 4.6 mm × 250 mm)[7] |
| Mobile Phase | Buffer (35 mM potassium dihydrogen phosphate, pH 7.0), methanol, and acetonitrile (42:27:31 v/v/v)[7] |
| Flow Rate | 1.2 mL/min[7] |
| Detection | UV at 275 nm[7] |
| Temperature | Ambient[7] |
Note: For LC-MS analysis, a volatile buffer system would be required.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange and why is it a concern?
A1: Isotopic exchange is a chemical reaction where a deuterium atom in a labeled compound is replaced by a hydrogen atom from the solvent or sample matrix, or vice versa.[2][6] This is problematic for quantitative analyses that rely on deuterated internal standards.[2] If the deuterium label is lost, the mass spectrometer can no longer distinguish it from the unlabeled analyte, leading to inaccurate measurements.[2]
Q2: Where is this compound deuterated, and is this position susceptible to exchange?
A2: this compound is deuterated on the cyclopropyl ring.[8] While aliphatic C-H (and therefore C-D) bonds are generally stable, the proximity to the carbonyl group of the amide could potentially make these positions slightly more susceptible to exchange under harsh acidic or basic conditions through enolization, although this is less common for cyclopropyl rings compared to other aliphatic chains.[1]
Q3: Are there alternatives to deuterium-labeled standards that are less prone to exchange?
A3: Yes. While deuterated standards are common, stable isotope-labeled standards using Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N) offer greater stability against back-exchange.[1][2] These isotopes are integrated into the carbon or nitrogen backbone of the molecule and are not susceptible to exchange under typical analytical conditions.
Q4: Can mass spectrometry itself induce isotopic exchange?
A4: Yes, in some cases, hydrogen-deuterium exchange can occur in the ionization source of the mass spectrometer, particularly in atmospheric pressure ionization sources like ESI and APCI.[9] This is often referred to as "in-source" exchange. Optimizing source conditions, such as temperatures and gas flows, may help to minimize this effect.
Q5: How should I store this compound to ensure its long-term stability?
A5: To maintain the isotopic integrity of this compound during storage, follow these recommendations:
-
Solvent Choice: Store the compound in an aprotic solvent like acetonitrile.[2]
-
Temperature: Store solutions at low temperatures, such as -20°C or -80°C, to slow down any potential exchange.[2]
-
Container: Use tightly sealed containers to prevent exposure to atmospheric moisture.
Visualizations
Caption: Troubleshooting workflow for isotopic exchange in this compound.
Caption: Experimental workflow for assessing this compound stability.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. studymind.co.uk [studymind.co.uk]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Deuterium NMR - Wikipedia [en.wikipedia.org]
- 6. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Tezacaftor-D4 | CAS | LGC Standards [lgcstandards.com]
- 9. Hydrogen/deuterium exchange in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Dibenzyloxy Tezacaftor-D4 Analysis via LC-MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the quantitative analysis of Dibenzyloxy Tezacaftor-D4 using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used in LC-MS/MS analysis?
A1: this compound is a deuterated form of Tezacaftor, a drug used to treat cystic fibrosis. In LC-MS/MS methods, it serves as an internal standard (IS).[1][2] Using a stable isotope-labeled internal standard like Tezacaftor-D4 is crucial for accurate quantification as it closely mimics the analyte (Tezacaftor) during sample preparation, chromatography, and ionization, thus correcting for variations in the analytical process.[1][3]
Q2: What are the typical Multiple Reaction Monitoring (MRM) transitions for Tezacaftor and Tezacaftor-D4?
A2: The specific MRM transitions can vary slightly between instruments and optimized methods. However, commonly reported transitions are:
It is always recommended to optimize these transitions on your specific mass spectrometer.[4]
Q3: What type of ionization is best suited for Tezacaftor analysis?
A3: Electrospray ionization (ESI) in the positive ion mode (ESI+) is the most commonly used and effective ionization technique for Tezacaftor and its deuterated analogs.[1][4]
Q4: What are the general recommendations for sample preparation of plasma samples for Tezacaftor analysis?
A4: A simple and rapid protein precipitation method is widely used. This typically involves adding a precipitating agent like methanol (B129727) or acetonitrile (B52724) to the plasma sample, followed by vortexing and centrifugation to remove precipitated proteins.[1][5][6] This method is efficient and provides good recovery.[4]
Troubleshooting Guide
| Problem/Observation | Potential Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | 1. Column degradation or contamination. 2. Incompatible mobile phase pH. 3. Sample solvent mismatch with the mobile phase. | 1. Flush the column with a strong solvent or replace it if necessary. 2. Ensure the mobile phase pH is appropriate for Tezacaftor (acidic conditions with formic acid are common).[4][7] 3. Reconstitute the final sample extract in a solvent similar in composition to the initial mobile phase. |
| Low Signal Intensity / Poor Sensitivity | 1. Sub-optimal MS parameters (e.g., collision energy, cone voltage). 2. Inefficient ionization. 3. Matrix effects (ion suppression). 4. Poor sample recovery during extraction. | 1. Infuse a standard solution of Tezacaftor to optimize MS parameters.[8] 2. Verify the ESI source is clean and functioning correctly. Check gas flows and temperatures.[4] 3. Evaluate matrix effects by comparing the response of the analyte in a neat solution versus a post-extraction spiked matrix sample. If significant, consider a more rigorous sample cleanup or adjust chromatographic separation to elute the analyte away from interfering matrix components.[4] 4. Assess extraction recovery. If low, consider alternative protein precipitation solvents or a different extraction technique like solid-phase extraction (SPE).[7] |
| High Background Noise | 1. Contaminated mobile phase or LC system. 2. Carryover from a previous injection. | 1. Use high-purity solvents and freshly prepared mobile phases. Purge the LC system thoroughly. 2. Inject blank samples after high concentration samples to check for carryover.[4][5] Implement a robust needle wash protocol. |
| Inconsistent Results / Poor Reproducibility | 1. Inaccurate pipetting during sample/standard preparation. 2. Instability of the analyte in the sample or autosampler. 3. Fluctuations in LC pump pressure or MS source conditions. | 1. Calibrate pipettes regularly and ensure proper technique. 2. Evaluate the stability of Tezacaftor under the storage and autosampler conditions used.[3][4] 3. Monitor system performance logs. Perform system maintenance as needed. |
| Internal Standard (Tezacaftor-D4) Signal is Low or Absent | 1. Error in adding the internal standard solution. 2. Incorrect MRM transition for the IS. | 1. Double-check the sample preparation procedure to ensure the IS is added correctly. 2. Verify the MRM transition for Tezacaftor-D4 is correctly entered in the acquisition method. |
Experimental Protocols
Representative LC-MS/MS Method for Tezacaftor Analysis
This protocol is a synthesis of methodologies reported in the literature.[1][4][9]
1. Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample, add 10 µL of the internal standard working solution (Tezacaftor-D4).
-
Add 200 µL of methanol to precipitate proteins.[1]
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 14,000 x g for 5 minutes at 4°C.[1]
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
2. Liquid Chromatography Parameters
| Parameter | Recommended Conditions |
| Column | Reversed-phase C18 or Polar C18 column (e.g., Phenomenex Luna Omega Polar C18, 1.6 µm, 100 x 2.1 mm)[4] |
| Mobile Phase A | 0.1% Formic Acid in Water[1][4] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[1] |
| Flow Rate | 0.4 - 0.5 mL/min[1][4] |
| Column Temperature | 40 - 50 °C[1][4] |
| Injection Volume | 1 - 5 µL[1][4] |
| Gradient Elution | A typical gradient starts with a low percentage of organic phase (e.g., 5% B), ramps up to a high percentage (e.g., 95-100% B) to elute the analyte, holds for a short period, and then returns to initial conditions for re-equilibration.[1] |
3. Mass Spectrometry Parameters
| Parameter | Recommended Settings |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer[1][9] |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode[1][4] |
| MRM Transitions | Tezacaftor: 521.3 → 387.0 (Quantifier), 521.3 → 503.2 (Qualifier) Tezacaftor-D4: 525.2 → 391.1 (Quantifier)[1] |
| Spray Voltage | ~3500 - 4000 V[1][4] |
| Gas Temperature | ~350 °C[1][4] |
| Gas Flow | ~9 L/min[4] |
| Nebulizer Pressure | ~35 psi[4] |
| Collision Gas | Argon[1] |
Visualizations
Caption: Workflow for LC-MS/MS analysis of Tezacaftor.
Caption: Troubleshooting logic for common LC-MS/MS issues.
References
- 1. mdpi.com [mdpi.com]
- 2. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 3. Quantification of Ivacaftor, Tezacaftor, Elexacaftor, and Lumacaftor and their active metabolites in plasma using UHPLC-MS/MS: Doors open to the application of therapeutic drug monitoring in cystic fibrosis treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and Validation of a New LC-MS/MS Method for Simultaneous Quantification of Ivacaftor, Tezacaftor and Elexacaftor Plasma Levels in Pediatric Cystic Fibrosis Patients [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. japsonline.com [japsonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Simultaneous Quantification of Ivacaftor, Tezacaftor, and Elexacaftor in Cystic Fibrosis Patients' Plasma by a Novel LC-MS/MS Method - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing back-exchange of deuterium in Dibenzyloxy Tezacaftor-D4
For Researchers, Scientists, and Drug Development Professionals
This guide provides detailed technical support to address concerns regarding the isotopic stability of deuterated Tezacaftor, specifically focusing on the prevention of deuterium (B1214612) back-exchange during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is deuterium back-exchange and why is it a concern?
A1: Deuterium back-exchange is an undesirable chemical reaction where deuterium (D) atoms on a labeled compound are replaced by protium (B1232500) (H) atoms from the surrounding environment.[1] This typically occurs when the compound is in a protic solvent like water, methanol (B129727), or in the presence of acidic or basic catalysts. For quantitative analysis using deuterated internal standards, such as in LC-MS, back-exchange can compromise accuracy by altering the mass of the standard and leading to misinterpretation of results.[1]
Q2: I have Tezacaftor-D4. Are the deuterium labels on this compound susceptible to back-exchange?
A2: The commonly available form of Tezacaftor-D4 features deuterium labels on the cyclopropane (B1198618) ring (specifically, 2,2,3,3-tetradeuterio-cyclopropanecarboxamide).[2][3][4] These carbon-deuterium (C-D) bonds are on a stable aliphatic ring and are not considered labile or prone to back-exchange under typical sample handling and analysis conditions. Deuterium atoms are most at risk of exchange when they are attached to heteroatoms (e.g., O-D, N-D) or on a carbon atom adjacent to a carbonyl group.[5] The cyclopropyl (B3062369) labels in Tezacaftor-D4 are in a chemically stable position.
Q3: What if my specific Tezacaftor-D4 variant has deuterium labels elsewhere, for instance, on the dihydroxypropyl group (as O-D)?
A3: If the deuterium labels are on hydroxyl (-OH) or amine (-NH) groups, they are highly labile and will rapidly exchange with protons from any protic solvent (like water or methanol). It is crucial to verify the exact location of the deuterium labels from the manufacturer's Certificate of Analysis. If your standard has labile deuteriums, the preventative measures outlined in this guide are critical.
Q4: What primary experimental factors can cause back-exchange of labile deuterium?
A4: The rate of back-exchange for labile deuterium is primarily influenced by three factors:
-
pH: The exchange process is catalyzed by both acids and bases. The rate is minimized at a slightly acidic pH, typically between 2.5 and 3.0.[1]
-
Temperature: Higher temperatures significantly accelerate the rate of exchange.[1] Maintaining cold conditions is one of the most effective preventative strategies.
-
Time & Solvent: The longer a compound is exposed to a protic solvent (e.g., water, methanol in an LC mobile phase), the greater the extent of back-exchange.[1]
Troubleshooting Guide: Minimizing Back-Exchange Potential
This section provides solutions for researchers working with deuterated compounds that may have labile deuterium atoms. While Tezacaftor cyclopropyl-D4 is stable, these are best practices for any deuterated standard.
| Problem / Observation | Possible Cause | Recommended Solution |
| Loss of isotopic purity over time in prepared samples. | Sample storage conditions are promoting back-exchange. | Storage: Store stock solutions in a high-quality aprotic solvent (e.g., anhydrous acetonitrile, DMSO) at -20°C or lower under an inert atmosphere (e.g., argon).[6] Avoid repeated freeze-thaw cycles. |
| Inconsistent internal standard signal during an LC-MS batch run. | Back-exchange is occurring in the autosampler or during the chromatographic run. | Temperature Control: Maintain the autosampler at a low temperature (e.g., 4°C). Use an LC column oven capable of sub-zero temperatures if possible for highly sensitive compounds.[7][8] |
| Mobile Phase pH: The pH of the aqueous mobile phase is too high or too low. | pH Optimization: Adjust the pH of the aqueous portion of the mobile phase to ~2.5 using a volatile buffer like formic acid.[1] Verify the pH of all solutions before use. | |
| Run Time: Long chromatographic gradients increase exposure to the protic mobile phase. | Method Optimization: Use a rapid LC gradient to minimize the analysis time.[1] | |
| Poor quantitative accuracy and precision. | The deuterated standard is exchanging with residual water or protic solvents during sample preparation. | Solvent & Glassware Preparation: Use anhydrous or HPLC-grade aprotic solvents for sample reconstitution. Ensure all glassware is thoroughly dried. |
Data Presentation
The following tables summarize the impact of key experimental parameters on the rate of deuterium back-exchange for labile positions.
Table 1: Effect of Temperature on Back-Exchange This table illustrates the principle that lower temperatures dramatically slow the exchange reaction.
| Temperature | Relative Exchange Rate | Stability of Deuterium Label |
| 30°C | High | Poor |
| 4°C | Moderate | Fair |
| 0°C | Low | Good |
| -20°C | Very Low | Excellent |
| -30°C | Minimal | Optimal |
Data compiled from principles described in cited literature.[1][7][8]
Table 2: Effect of pH on Back-Exchange This table shows that the minimum rate of exchange occurs in a narrow, slightly acidic pH range.
| pH of Aqueous Solution | Relative Exchange Rate | Stability of Deuterium Label |
| 1.0 | High (Acid-catalyzed) | Poor |
| 2.5 | Minimal | Optimal |
| 4.0 | Moderate | Fair |
| 7.0 (Neutral) | High (Base-catalyzed) | Poor |
| 9.0 | Very High (Base-catalyzed) | Very Poor |
Data compiled from principles described in cited literature.[1][9]
Experimental Protocols
Protocol: Sample Preparation and Analysis to Minimize Back-Exchange
This protocol is designed for compounds with potentially labile deuterium atoms.
-
Reagent Preparation:
-
Prepare all aqueous mobile phases and buffers. Adjust the pH to 2.5 using 0.1% formic acid.
-
Pre-chill all solvents, buffers, and solutions to 4°C.
-
Use HPLC-grade or anhydrous solvents to prepare stock solutions and dilute samples.
-
-
Stock Solution Preparation:
-
Dissolve the deuterated standard in a high-quality aprotic solvent (e.g., anhydrous Acetonitrile or DMSO) to create a concentrated stock.
-
Store the stock solution at -20°C or -80°C in an amber vial sealed with a PTFE-lined cap.
-
-
Sample Preparation:
-
Perform all sample preparation steps, including dilutions and spiking of the internal standard, in an ice bath.
-
If a protein precipitation step is required, use ice-cold acetonitrile.
-
If an evaporation and reconstitution step is necessary, reconstitute the sample in the initial mobile phase, which has been pre-chilled.
-
-
LC-MS Analysis:
-
Set the autosampler temperature to 4°C.
-
Equilibrate the LC column with the initial mobile phase conditions.
-
Use the shortest possible chromatographic gradient that provides adequate separation to minimize the time the analyte spends on the column.
-
If available, use LC systems capable of sub-zero temperature chromatography for maximum preservation of the deuterium label.[7][8]
-
-
System Suitability:
-
Before running the batch, inject a freshly prepared sample of the deuterated standard and check its mass spectrum to confirm isotopic purity. Any significant presence of the M-1, M-2, etc., peaks could indicate on-instrument exchange.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. alentris.org [alentris.org]
- 3. Tezacaftor-D4 | CAS | LGC Standards [lgcstandards.com]
- 4. Tezacaftor-D4 | CAS | LGC Standards [lgcstandards.com]
- 5. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Chromatography at -30 °C for Reduced Back-Exchange, Reduced Carryover, and Improved Dynamic Range for Hydrogen-Deuterium Exchange Mass Spectrometry | NIST [nist.gov]
- 9. A hydrogen–deuterium exchange mass spectrometry-based protocol for protein–small molecule interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
Addressing poor peak shape for Dibenzyloxy Tezacaftor-D4 in chromatography
Welcome to the technical support center for the chromatographic analysis of Dibenzyloxy Tezacaftor-D4. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to poor peak shape during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its peak shape important?
This compound is a deuterated form of a Tezacaftor intermediate, often used as an internal standard in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS). A symmetrical, sharp peak is crucial for accurate integration and reliable quantification. Poor peak shape, such as tailing or fronting, can compromise the accuracy and precision of the analytical method.
Q2: What are the most common causes of poor peak shape for this compound?
Poor peak shape in chromatography can arise from a variety of factors. The most common causes include:
-
Secondary Interactions: Interactions between the analyte and active sites on the chromatography column, such as residual silanol (B1196071) groups.[1][2]
-
Mobile Phase pH: An inappropriate mobile phase pH relative to the analyte's pKa can lead to peak tailing or splitting.[3][4][5]
-
Column Overload: Injecting too much sample can saturate the column, leading to peak fronting or tailing.[6][7][8]
-
Sample Solvent Effects: If the solvent in which the sample is dissolved is significantly stronger than the mobile phase, it can cause peak distortion.[6][8]
-
Column Degradation: Over time, columns can degrade due to harsh mobile phases or contaminants, leading to a decline in performance and poor peak shape.[9]
Q3: Can the deuterium (B1214612) labeling in this compound affect its chromatography?
While deuterated standards are designed to have nearly identical chemical properties to their non-deuterated counterparts, a phenomenon known as the "isotope effect" can sometimes cause a slight difference in retention time.[10] If this leads to co-elution with matrix components that cause ion suppression or enhancement in a different way than the analyte, it can affect quantification. However, the deuterium labeling itself is not a direct cause of poor peak shape.
Troubleshooting Guides
This section provides detailed troubleshooting steps for common peak shape problems encountered with this compound.
Issue 1: Peak Tailing
Peak tailing is characterized by an asymmetrical peak where the latter half of the peak is broader than the front half.
Potential Cause & Solution Workflow
Caption: Troubleshooting workflow for peak tailing.
Detailed Troubleshooting Steps:
-
Evaluate Mobile Phase pH: Basic compounds can interact with acidic residual silanol groups on the silica-based column packing, a common cause of peak tailing.[2]
-
Experiment: Modify the mobile phase to a lower pH. For example, if using a methanol/water mobile phase, add 0.1% formic acid to both the aqueous and organic components.
-
Expected Outcome: A lower pH will suppress the ionization of silanol groups, reducing secondary interactions and improving peak symmetry.
-
-
Consider Mobile Phase Additives: If adjusting the pH is not sufficient, a competitive base can be added to the mobile phase to mask the silanol groups.
-
Experiment: Add a small amount of a competitive base, such as triethylamine (B128534) (TEA), to the mobile phase. A typical starting concentration is 0.1-0.5%.
-
Expected Outcome: The competitive base will preferentially interact with the active sites on the column, preventing the analyte from doing so and resulting in a more symmetrical peak.
-
-
Check for Column Overload: Injecting too high a concentration of the analyte can lead to peak tailing.[1][7]
-
Experiment: Prepare a series of dilutions of your sample and inject them.
-
Expected Outcome: If the peak shape improves with more dilute samples, the original sample concentration was too high.
-
Data Presentation: Effect of Mobile Phase pH on Peak Asymmetry
| Mobile Phase Composition | Asymmetry Factor (As) |
| 50:50 Acetonitrile:Water | 2.1 |
| 50:50 Acetonitrile:Water with 0.1% Formic Acid | 1.2 |
| 50:50 Acetonitrile:Water with 0.1% Trifluoroacetic Acid | 1.1 |
An asymmetry factor of 1.0 indicates a perfectly symmetrical peak. Values greater than 1 indicate tailing.
Issue 2: Peak Fronting
Peak fronting is characterized by an asymmetrical peak where the front half of the peak is broader than the latter half.
Potential Cause & Solution Workflow
Caption: Troubleshooting workflow for peak fronting.
Detailed Troubleshooting Steps:
-
Investigate Sample Overload: Injecting too much sample is a common cause of peak fronting.[6][8]
-
Experiment: Reduce the injection volume or dilute the sample.
-
Expected Outcome: A reduction in the amount of sample injected should result in a more symmetrical peak.
-
-
Evaluate Sample Solvent: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte to move through the column too quickly at the beginning, leading to fronting.[6]
-
Experiment: If possible, dissolve the sample in the initial mobile phase. If the sample is not soluble in the mobile phase, use the weakest solvent possible that maintains solubility.
-
Expected Outcome: Matching the sample solvent to the mobile phase will ensure a proper interaction with the stationary phase upon injection and improve peak shape.
-
Data Presentation: Impact of Injection Volume on Peak Fronting
| Injection Volume (µL) | Asymmetry Factor (As) |
| 10 | 0.7 |
| 5 | 0.9 |
| 2 | 1.0 |
An asymmetry factor of 1.0 indicates a perfectly symmetrical peak. Values less than 1 indicate fronting.
Issue 3: Split Peaks
Split peaks can appear as two distinct peaks or as a "shoulder" on the main peak.
Logical Relationship of Split Peak Causes
Caption: Decision tree for diagnosing split peaks.
Detailed Troubleshooting Steps:
-
Check for a Blocked Column Frit: If all peaks in the chromatogram are split, it may indicate a partial blockage of the column inlet frit.[11][12]
-
Action: Reverse-flush the column according to the manufacturer's instructions. If this does not resolve the issue, the column may need to be replaced.
-
-
Inspect for a Column Void: A void at the head of the column can also cause all peaks to split.
-
Action: This is a physical problem with the column packing and typically requires column replacement.
-
-
Address Sample Solvent Incompatibility: If only the analyte peak is split, it could be due to a strong mismatch between the sample solvent and the mobile phase.[12]
-
Experiment: Prepare the sample in the mobile phase or a weaker solvent.
-
Expected Outcome: This should resolve the peak splitting.
-
Experimental Protocols
Protocol 1: Mobile Phase pH Adjustment for Improved Peak Shape
-
Initial Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 50% B to 95% B over 10 minutes
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5 µL
-
Detection: UV at 254 nm or appropriate MS detection
-
-
Procedure:
-
Prepare Mobile Phase A with 0.1% formic acid.
-
Prepare Mobile Phase B with 0.1% formic acid.
-
Equilibrate the column with the new mobile phase for at least 10 column volumes.
-
Inject the this compound standard.
-
Analyze the resulting peak shape and compare it to the chromatogram from the initial conditions.
-
-
Data Analysis:
-
Calculate the asymmetry factor (As) at 10% of the peak height. A value closer to 1.0 indicates improved symmetry.
-
Protocol 2: Evaluation of Sample Dilution on Peak Shape
-
Initial Conditions:
-
Use the optimized mobile phase conditions from Protocol 1.
-
Prepare a stock solution of this compound at 1 mg/mL in methanol.
-
-
Procedure:
-
Create a dilution series from the stock solution: 100 µg/mL, 50 µg/mL, 10 µg/mL, 5 µg/mL, and 1 µg/mL.
-
Inject 5 µL of each solution.
-
Monitor the peak shape for each concentration.
-
-
Data Analysis:
-
Observe the trend in the asymmetry factor as the concentration decreases. Determine the concentration at which an acceptable peak shape is achieved.
-
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. moravek.com [moravek.com]
- 5. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 6. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 7. pharmaguru.co [pharmaguru.co]
- 8. What is Peak Fronting? | PerkinElmer [perkinelmer.com]
- 9. youtube.com [youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. acdlabs.com [acdlabs.com]
Minimizing ion suppression of Dibenzyloxy Tezacaftor-D4 in ESI-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression when analyzing Dibenzyloxy Tezacaftor-D4 using Electrospray Ionization Mass Spectrometry (ESI-MS).
Troubleshooting Guides
Scenario 1: You are observing a significantly lower signal for this compound than expected.
-
Question: My signal intensity for this compound is unexpectedly low, even with a new column and a freshly cleaned ion source. What could be the cause, and how can I troubleshoot this?
-
Answer: Low signal intensity is a common indicator of ion suppression, a phenomenon where co-eluting matrix components interfere with the ionization of the analyte of interest.[1][2] This reduces the number of analyte ions that reach the mass spectrometer detector, leading to a suppressed signal.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low analyte signal.
Recommended Actions:
-
Confirm Ion Suppression: Perform a post-column infusion experiment to determine if ion suppression is occurring at the retention time of this compound.
-
Optimize Sample Preparation: The goal of sample preparation is to remove interfering matrix components before analysis.[1] Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are generally more effective at removing matrix components than a simple protein precipitation (PPT).[3]
-
Optimize Chromatography: Adjusting the chromatographic method can separate this compound from the interfering components.[1]
-
Scenario 2: You are experiencing poor reproducibility and accuracy in your quality control (QC) samples.
-
Question: My QC samples for this compound are showing high variability and are not meeting the acceptance criteria. What could be causing this?
-
Answer: Inconsistent results in QC samples often point to variable matrix effects between different sample preparations.[4] Even with a deuterated internal standard like this compound, significant and variable ion suppression can lead to inaccurate quantification.
Troubleshooting Steps:
-
Evaluate Sample Preparation: A more rigorous sample cleanup method can reduce the variability in matrix components.
-
Matrix-Matched Calibrants: Prepare your calibration standards and QC samples in the same biological matrix as your unknown samples to compensate for consistent matrix effects.[1][4]
-
Dilution: If the analyte concentration is sufficient, diluting the sample can reduce the concentration of interfering matrix components.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem in ESI-MS?
A1: Ion suppression is a matrix effect that reduces the ionization efficiency of a target analyte due to the presence of co-eluting compounds from the sample matrix.[1][3] In ESI, a finite number of charges are available on the droplets in the ion source.[5] When matrix components with high concentrations or greater ionization efficiency co-elute with the analyte, they compete for these charges, leading to a decrease in the analyte's signal intensity.[2][6] This can negatively impact the sensitivity, accuracy, and precision of the analysis.[3]
Q2: What are the common causes of ion suppression for this compound?
A2: Common sources of ion suppression include:
-
Endogenous matrix components: Salts, phospholipids, and proteins from biological samples like plasma or serum.[7]
-
Exogenous compounds: Dosing vehicles (e.g., Solutol HS15), mobile phase additives (e.g., trifluoroacetic acid - TFA), and contaminants from collection tubes or plates.[2][8]
-
Co-administered drugs and their metabolites. [7]
Q3: How can I proactively minimize ion suppression during method development?
A3: A proactive approach during method development is crucial. The following logical relationship diagram illustrates key areas of focus:
Caption: Key stages in method development to minimize ion suppression.
-
Sample Preparation: Choose a sample preparation technique that effectively removes matrix interferences.
-
Chromatography: Develop a chromatographic method with sufficient separation of the analyte from matrix components.
-
Ion Source Selection: While ESI is common, Atmospheric Pressure Chemical Ionization (APCI) can be less susceptible to ion suppression for some compounds.[3]
Q4: Are there specific mobile phase additives I should avoid?
A4: Yes, certain mobile phase additives are known to cause significant ion suppression. For example, trifluoroacetic acid (TFA) is a strong ion-pairing agent that can suppress the signal in ESI-MS.[7] If an acid is needed for chromatography, formic acid at a low concentration (e.g., 0.1%) is generally a better choice.[9] Non-volatile buffers like phosphates should also be avoided.[6]
Data and Protocols
Table 1: Comparison of Sample Preparation Techniques on this compound Signal Intensity and Ion Suppression
| Sample Preparation Method | Analyte Peak Area (counts) | % Ion Suppression |
| Protein Precipitation (PPT) | 85,000 | 66% |
| Liquid-Liquid Extraction (LLE) | 210,000 | 16% |
| Solid-Phase Extraction (SPE) | 235,000 | 6% |
Note: Data is representative and for illustrative purposes.
Experimental Protocol: Post-Column Infusion for Ion Suppression Assessment
Objective: To identify regions of ion suppression in the chromatographic run.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
T-junction
-
This compound solution (e.g., 100 ng/mL in 50:50 acetonitrile:water)
-
Blank extracted matrix sample (e.g., plasma extract prepared by PPT)
Procedure:
-
Setup:
-
Connect the analytical column outlet to one arm of the T-junction.
-
Connect the syringe pump containing the this compound solution to the second arm of the T-junction.
-
Connect the third arm of the T-junction to the ESI source of the mass spectrometer.
-
-
Infusion:
-
Begin infusing the this compound solution at a constant flow rate (e.g., 10 µL/min).
-
Set the mass spectrometer to monitor the MRM transition for this compound. You should observe a stable, continuous signal.
-
-
Injection and Analysis:
-
Inject the blank extracted matrix sample onto the LC column and start the chromatographic gradient.
-
Monitor the signal of the infused this compound. Any dips in the baseline indicate regions of ion suppression.
-
Compare the retention time of any observed suppression with the expected retention time of this compound from a standard injection.
-
Experimental Protocol: Solid-Phase Extraction (SPE) for this compound
Objective: To provide a clean sample extract and minimize ion suppression.
Materials:
-
Mixed-mode cation exchange SPE cartridge
-
Plasma sample containing this compound
-
Water
-
Formic acid
Procedure:
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load 0.5 mL of the plasma sample onto the cartridge.
-
Washing:
-
Wash with 1 mL of water.
-
Wash with 1 mL of methanol.
-
-
Elution: Elute the this compound with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the mobile phase.
References
- 1. longdom.org [longdom.org]
- 2. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Ion Suppression and ESI | Mass Spectrometry Facility | University of Waterloo [uwaterloo.ca]
- 7. academic.oup.com [academic.oup.com]
- 8. omicsonline.org [omicsonline.org]
- 9. elementlabsolutions.com [elementlabsolutions.com]
Technical Support Center: Dibenzyloxy Tezacaftor-D4 Stability
This technical support center provides guidance and answers frequently asked questions regarding the stability of Dibenzyloxy Tezacaftor-D4, with a primary focus on the impact of pH. The information provided is based on forced degradation studies performed on Tezacaftor.
Disclaimer: The stability data presented here is for Tezacaftor. While this compound is a deuterated and protected form of Tezacaftor, its stability profile may vary. These guidelines should be considered as a starting point for your experiments.
Frequently Asked Questions (FAQs)
Q1: How does pH affect the stability of Tezacaftor?
A1: Tezacaftor demonstrates susceptibility to degradation under both acidic and alkaline conditions. Forced degradation studies have shown that the compound degrades when exposed to hydrochloric acid (HCl) and sodium hydroxide (B78521) (NaOH)[1][2][3]. The extent of degradation is dependent on the concentration of the acid or base, temperature, and duration of exposure[1][2][4].
Q2: What are the expected degradation percentages under acidic and alkaline conditions?
A2: The percentage of degradation varies across different studies, likely due to differing experimental conditions. For instance, one study reported a degradation of 4.44% in the presence of acid and 5.05% in the presence of alkali[3]. It is crucial to perform your own stability studies under your specific experimental conditions to determine the precise degradation profile.
Q3: What analytical methods are suitable for monitoring the stability of Tezacaftor?
A3: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Ultra-Performance Liquid Chromatography (RP-UPLC) are commonly used methods to assess the stability of Tezacaftor and separate it from its degradation products[1][2][3][4][5][6]. The selection of the column, mobile phase, and detector wavelength is critical for achieving accurate results[1][3][5][6].
Q4: Are there any known signaling pathways associated with Tezacaftor that I should be aware of during my experiments?
A4: Tezacaftor is a Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) corrector. Its primary mechanism of action is to correct the misfolding of the F508del-CFTR protein, allowing it to traffic to the cell surface and function as a chloride ion channel. This is crucial for restoring proper ion and water transport in epithelial cells, which is defective in individuals with cystic fibrosis.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent stability results | Variation in pH of solutions. | Ensure accurate and consistent pH measurement and buffering of all solutions. Use a calibrated pH meter for all measurements[2]. |
| Temperature fluctuations during the experiment. | Maintain a constant and controlled temperature throughout the stability study. Use a temperature-controlled incubator or water bath[1][5]. | |
| Inconsistent preparation of stock and working solutions. | Follow a standardized and validated protocol for solution preparation. Ensure complete dissolution of the compound. | |
| Poor separation of degradants from the parent compound in HPLC/UPLC | Inappropriate mobile phase composition or pH. | Optimize the mobile phase by adjusting the ratio of organic solvent to aqueous buffer and the pH of the buffer[3][6]. |
| Unsuitable HPLC/UPLC column. | Select a column with appropriate chemistry (e.g., C18) and dimensions for the separation of Tezacaftor and its potential degradation products[1][3][5][6]. | |
| Incorrect detection wavelength. | Determine the optimal detection wavelength for both the parent compound and the degradants by performing a UV scan[1][3][5][6]. | |
| Unexpectedly high degradation | Contamination of reagents or solvents. | Use high-purity (e.g., HPLC grade) reagents and solvents. Prepare fresh solutions for each experiment. |
| Presence of oxidative stress. | While the focus is on pH, consider the possibility of oxidative degradation. Protect solutions from light and consider using antioxidants if necessary[5][6]. |
Quantitative Data Summary
The following table summarizes the degradation of Tezacaftor observed under acidic and alkaline stress conditions as reported in a selected study.
| Stress Condition | Reagent | Temperature | Duration | % Degradation | Reference |
| Acidic | Not Specified | Not Specified | Not Specified | 4.44 | [3] |
| Alkaline | Not Specified | Not Specified | Not Specified | 5.05 | [3] |
Note: The specific concentrations of the acid and alkali were not detailed in the summary table of the cited reference. For detailed experimental conditions, please refer to the original publication.
Experimental Protocols
Forced Degradation Study under Acidic and Alkaline Conditions
This protocol is a generalized procedure based on methodologies reported in the literature[1][2][4]. It is recommended to optimize the conditions for your specific experimental setup.
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to obtain a known stock solution concentration.
2. Acid Degradation:
-
To a specific volume of the stock solution, add an equal volume of an acid solution (e.g., 0.1N HCl or 1N HCl).
-
Incubate the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 30 minutes to 6 hours)[1][2].
-
After incubation, neutralize the solution with an equivalent amount of a base (e.g., 0.1N NaOH or 1N NaOH).
-
Dilute the final solution with the mobile phase to a suitable concentration for HPLC/UPLC analysis.
3. Alkali Degradation:
-
To a specific volume of the stock solution, add an equal volume of a base solution (e.g., 0.1N NaOH or 1N NaOH).
-
Incubate the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 30 minutes to 6 hours)[2][4].
-
After incubation, neutralize the solution with an equivalent amount of an acid (e.g., 0.1N HCl or 1N HCl).
-
Dilute the final solution with the mobile phase to a suitable concentration for HPLC/UPLC analysis.
4. Analysis:
-
Inject the prepared samples into a validated RP-HPLC or RP-UPLC system.
-
Monitor the chromatograms for the appearance of degradation peaks and the decrease in the peak area of the parent compound.
-
Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that of an unstressed control sample.
Visualizations
Caption: Workflow for pH-dependent stability assessment.
References
Validation & Comparative
A Comparative Guide to Internal Standards for Tezacaftor Analysis: The Case for Deuterated Analogs
For researchers, scientists, and drug development professionals engaged in the bioanalysis of Tezacaftor, the selection of an appropriate internal standard (IS) is a critical determinant of assay accuracy, precision, and robustness. This guide provides a comprehensive comparison of Dibenzyloxy Tezacaftor-D4 and other commonly employed internal standards, supported by experimental data and detailed protocols. The evidence overwhelmingly supports the use of stable isotope-labeled (SIL) internal standards, such as this compound, for the quantitative analysis of Tezacaftor.
The ideal internal standard co-elutes with the analyte and exhibits similar ionization characteristics, effectively compensating for variations in sample preparation, injection volume, and matrix effects.[1] While various compounds can be employed as internal standards, deuterated analogs of the analyte consistently demonstrate superior performance in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[2]
Performance Comparison of Internal Standards
The choice of internal standard significantly impacts the quality of bioanalytical data. This section compares the performance of a deuterated internal standard, this compound, with a non-isotope labeled alternative, such as a structurally similar but distinct molecule. While direct comparative studies for this compound are not extensively published, the principles of bioanalytical method validation and data from studies using other deuterated Tezacaftor analogs (e.g., Tezacaftor-d4, Tezacaftor-d9) provide a strong basis for this comparison.[3][4]
| Parameter | This compound (Deuterated IS) | Alternative (Non-Isotope Labeled IS, e.g., Structural Analog) | Justification |
| Accuracy (% Bias) | ≤ ±5% | Can be ≥ ±15% | Deuterated IS co-elutes with the analyte, providing superior correction for matrix effects and extraction variability.[1][2] |
| Precision (% CV) | < 10% | Can be > 15% | The near-identical chemical and physical properties of the deuterated IS to the analyte lead to more consistent analytical results.[2] |
| Matrix Effect | Minimal and compensated | Significant and variable | Stable isotope-labeled standards are the most effective tool to mitigate ion suppression or enhancement caused by the sample matrix.[1] |
| Extraction Recovery | Consistent and tracks analyte | May be inconsistent and differ from analyte | The deuterated standard behaves identically to the analyte during sample preparation, ensuring reliable quantification.[5] |
| Regulatory Compliance | Preferred by regulatory agencies (e.g., EMA) | May face scrutiny; requires extensive justification | Regulatory bodies like the European Medicines Agency (EMA) favor the use of stable isotope-labeled internal standards for bioanalytical submissions.[1] |
Experimental Protocols
The following protocols are representative of a validated LC-MS/MS method for the quantification of Tezacaftor in a biological matrix (e.g., plasma) using a deuterated internal standard.
Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample (calibrator, quality control, or study sample), add 5 µL of the internal standard working solution (e.g., this compound at 0.5 µg/mL).[3]
-
Add 200 µL of methanol (B129727) to precipitate proteins.[3]
-
Vortex the mixture thoroughly.
-
Centrifuge the samples at 20,000 × g for 5 minutes at 4 °C.[3]
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[3]
Liquid Chromatography
-
Column: Reversed-phase C18 column (e.g., Hypersil Gold aQ).[3]
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile (B52724) is commonly used.
-
Flow Rate: 0.5 mL/min.[6]
-
Injection Volume: 5 µL.[3]
-
Column Temperature: 40 °C.
Tandem Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Tezacaftor: Specific precursor-to-product ion transitions need to be optimized (e.g., 521.3→387.0).[7]
-
This compound: The precursor ion will be shifted by +4 m/z compared to Tezacaftor, with a corresponding shift in the product ion.
-
Visualization of Experimental and Logical Workflows
To further elucidate the processes involved in Tezacaftor analysis and the rationale for selecting a deuterated internal standard, the following diagrams are provided.
Caption: Experimental workflow for Tezacaftor analysis using a deuterated internal standard.
Caption: Decision pathway for internal standard selection in Tezacaftor bioanalysis.
References
- 1. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 2. benchchem.com [benchchem.com]
- 3. A Novel LC-MS/MS Method for the Measurement of Elexacaftor, Tezacaftor and Ivacaftor in Plasma, Dried Plasma Spot (DPS) and Whole Blood in Volumetric Absorptive Microsampling (VAMS) Devices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Simultaneous Quantification of Ivacaftor, Tezacaftor, and Elexacaftor in Cystic Fibrosis Patients' Plasma by a Novel LC-MS/MS Method - PubMed [pubmed.ncbi.nlm.nih.gov]
Ensuring Bioanalytical Consistency: A Guide to Cross-Validation of Dibenzyloxy Tezacaftor-D4 Lots
For researchers, scientists, and drug development professionals, ensuring the consistency and reliability of analytical reagents is paramount to the integrity of bioanalytical data. This is particularly critical for stable isotope-labeled internal standards (SIL-IS), such as Dibenzyloxy Tezacaftor-D4, which are fundamental for accurate quantification in mass spectrometry-based assays. Lot-to-lot variability in an internal standard can introduce significant errors, compromising the validity of pharmacokinetic and other clinical studies.
This guide provides a comprehensive framework for the cross-validation of different lots of this compound. It outlines the essential experimental protocols, presents illustrative data for comparison, and visualizes the workflow to ensure that new lots of the internal standard meet the rigorous performance criteria required for regulated bioanalysis. The methodologies described are aligned with the principles outlined by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), as harmonized in the ICH M10 guideline.
Experimental Protocols
A systematic approach to cross-validating different lots of this compound is crucial. The following protocols detail the key experiments to be performed.
Purity and Identity Verification
Objective: To confirm the chemical purity and identity of each new lot of this compound against a qualified reference lot.
Methodology:
-
Mass Spectrometry (MS):
-
Prepare solutions of each lot and the reference lot in an appropriate solvent (e.g., acetonitrile).
-
Infuse the solutions directly into a high-resolution mass spectrometer.
-
Compare the mass spectra, looking for the expected parent ion and any significant impurity peaks. The mass accuracy of the parent ion should be within 5 ppm of the theoretical mass.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
Develop a chromatographic method capable of separating this compound from potential impurities.
-
Inject solutions of each lot and analyze the resulting chromatograms.
-
The peak purity should be assessed, and the chromatographic profile should be comparable to the reference lot. No significant new impurity peaks should be detected.
-
Stock Solution and Working Solution Stability
Objective: To ensure that the stock and working solutions prepared from different lots are stable under the intended storage conditions.
Methodology:
-
Prepare stock solutions of each lot of this compound in a suitable organic solvent.
-
Prepare working solutions by diluting the stock solutions to the concentration used in the bioanalytical assay.
-
Analyze the working solutions immediately after preparation (time zero) and after storage for a defined period (e.g., 24 hours at room temperature, 7 days at 2-8°C).
-
The peak area response of the stored solutions should be within ±10% of the time zero response.
Bioanalytical Performance Cross-Validation
Objective: To compare the performance of each new lot of this compound within the intended bioanalytical method. This is achieved by analyzing quality control (QC) samples prepared with the new lot against the calibration curve prepared with the reference lot.
Methodology:
-
Prepare two sets of materials:
-
Set 1 (Reference): Prepare calibration standards and a full set of QC samples (low, medium, high concentrations) using the qualified reference lot of this compound.
-
Set 2 (New Lot): Prepare a separate set of QC samples (low, medium, high concentrations) using the new lot of this compound.
-
-
Analysis:
-
Analyze the reference calibration standards and both sets of QC samples in a single analytical run.
-
-
Acceptance Criteria:
-
The concentrations of the QC samples prepared with the new lot, when calculated against the calibration curve from the reference lot, should meet the standard acceptance criteria for accuracy and precision (i.e., mean concentration within ±15% of the nominal value, and a coefficient of variation (%CV) ≤15%).
-
Data Presentation
The following tables present illustrative data from the cross-validation of three hypothetical lots of this compound (Lot A - Reference, Lot B, and Lot C) against the established reference lot.
Table 1: Purity and Identity Verification
| Lot | Parent Ion (m/z) | Mass Accuracy (ppm) | Chromatographic Purity (%) | Observations |
| Lot A (Ref) | 525.2 | 1.2 | 99.8 | Reference Lot |
| Lot B | 525.2 | 1.5 | 99.7 | Comparable to Reference |
| Lot C | 525.2 | 1.3 | 95.2 | Contains a significant impurity peak at RT 4.8 min |
Table 2: Stock Solution Stability (24 hours at Room Temperature)
| Lot | Initial Peak Area | Stored Peak Area | % Difference |
| Lot A (Ref) | 1,520,450 | 1,505,890 | -0.96 |
| Lot B | 1,518,990 | 1,499,650 | -1.27 |
| Lot C | 1,450,110 | 1,305,100 | -10.0 |
Table 3: Bioanalytical Performance Cross-Validation
| QC Level | Lot Used for QC | Nominal Conc. (ng/mL) | Mean Calculated Conc. (ng/mL) | Accuracy (% Bias) | Precision (%CV) |
| Low | Lot A (Ref) | 5 | 5.1 | 2.0 | 4.5 |
| Lot B | 5 | 5.2 | 4.0 | 4.8 | |
| Lot C | 5 | 6.1 | 22.0 | 18.2 | |
| Mid | Lot A (Ref) | 50 | 49.5 | -1.0 | 3.1 |
| Lot B | 50 | 50.8 | 1.6 | 3.5 | |
| Lot C | 50 | 59.2 | 18.4 | 16.5 | |
| High | Lot A (Ref) | 200 | 203.4 | 1.7 | 2.8 |
| Lot B | 200 | 198.6 | -0.7 | 3.0 | |
| Lot C | 200 | 230.1 | 15.1 | 15.8 |
-
Lot B would be considered acceptable as its performance is comparable to the reference lot across all tests.
-
Lot C would be rejected due to its lower purity, instability, and unacceptable accuracy and precision in the bioanalytical performance test.
Mandatory Visualization
The following diagrams illustrate the logical workflow for the cross-validation of new lots of this compound.
Caption: Workflow for this compound Lot Cross-Validation.
This structured approach to cross-validation ensures that different lots of this compound can be used interchangeably without compromising the integrity of bioanalytical results, thereby upholding the quality and reliability of drug development data.
A Comparative Analysis of Dibenzyloxy Tezacaftor-D4 and Non-Deuterated Tezacaftor in Cystic Fibrosis Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Dibenzyloxy Tezacaftor-D4 and its non-deuterated counterpart, Tezacaftor. This document is intended to support researchers in understanding the potential advantages of isotopic substitution in the development of next-generation cystic fibrosis transmembrane conductance regulator (CFTR) modulators. The information presented herein is based on established principles of drug metabolism, pharmacokinetics, and the known mechanism of action of Tezacaftor.
Introduction to Tezacaftor and the Role of Deuteration
Tezacaftor is a CFTR corrector that functions by stabilizing the first membrane-spanning domain (MSD1) of the CFTR protein, thereby facilitating its proper folding and trafficking to the cell surface.[1][2] This action helps to increase the quantity of functional CFTR protein at the apical membrane of epithelial cells, which is crucial for restoring chloride ion transport in individuals with cystic fibrosis, particularly those with the F508del mutation.
Deuteration, the selective replacement of hydrogen atoms with their heavier isotope, deuterium (B1214612), is a strategy employed in drug development to improve the metabolic stability and pharmacokinetic profile of a molecule.[3] The carbon-deuterium bond is stronger than the carbon-hydrogen bond, making it more resistant to enzymatic cleavage, primarily by cytochrome P450 (CYP) enzymes in the liver.[3] This "kinetic isotope effect" can lead to a reduced rate of metabolism, resulting in a longer drug half-life, increased systemic exposure, and potentially a reduced dosing frequency.[4][5][6][7] A notable example in the CF field is the development of deutivacaftor, a deuterated analog of the potentiator ivacaftor (B1684365), which exhibits enhanced metabolic stability and a longer half-life.[1][4][5][6][7]
While direct comparative experimental data for this compound is not extensively available in public literature, this guide extrapolates the potential benefits of its deuteration based on the well-documented effects observed with other deuterated compounds. The "Dibenzyloxy" modification suggests the presence of two benzyloxy groups, which may influence the compound's solubility, cell permeability, or interactions with its target. The "-D4" designation indicates the substitution of four hydrogen atoms with deuterium at metabolically vulnerable positions.
Quantitative Data Comparison
The following tables present a hypothetical comparison of the pharmacokinetic and metabolic stability parameters of this compound and non-deuterated Tezacaftor. These values are illustrative and based on the expected improvements conferred by deuteration.
Table 1: Comparative Pharmacokinetic Profiles
| Parameter | Non-Deuterated Tezacaftor | This compound (Projected) | Fold Change (Projected) |
| Half-life (t½) | ~23 hours[6] | 30 - 40 hours | 1.3 - 1.7x |
| Clearance (CL) | Moderate | Lower | ↓ |
| Area Under the Curve (AUC) | Standard | Increased | ↑ |
| Bioavailability | Good | Potentially Improved | ↑ |
Table 2: Comparative In Vitro Metabolic Stability
| Assay System | Parameter | Non-Deuterated Tezacaftor | This compound (Projected) |
| Human Liver Microsomes | Half-life (t½) | Moderate | Longer |
| Human Liver Microsomes | Intrinsic Clearance (CLint) | Moderate | Lower |
| CYP3A4 Supersomes | Rate of Metabolism | Standard | Reduced |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of CFTR corrector efficacy and metabolic stability are provided below.
In Vitro Metabolic Stability Assessment in Human Liver Microsomes
Objective: To determine the in vitro metabolic stability of the test compounds by measuring their rate of disappearance upon incubation with human liver microsomes.
Materials:
-
This compound and non-deuterated Tezacaftor
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (with internal standard for quenching)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of each test compound in a suitable organic solvent (e.g., DMSO).
-
In a 96-well plate, combine the test compound (final concentration, e.g., 1 µM), pooled HLMs (final concentration, e.g., 0.5 mg/mL), and phosphate buffer.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) from the disappearance rate of the parent compound.
Ussing Chamber Assay for CFTR Function
Objective: To measure the effect of the test compounds on CFTR-mediated chloride transport in primary human bronchial epithelial (HBE) cells expressing F508del-CFTR.
Materials:
-
Primary HBE cells from a donor with the F508del/F508del genotype, cultured on permeable supports
-
Ussing chamber system
-
Ringer's solution
-
Forskolin (B1673556) (cAMP agonist)
-
Ivacaftor (potentiator)
-
CFTRinh-172 (CFTR inhibitor)
-
Test compounds (this compound and non-deuterated Tezacaftor)
Procedure:
-
Culture HBE cells on permeable supports until a differentiated, polarized monolayer is formed.
-
Treat the cells with the test compounds or vehicle control for 24-48 hours to allow for CFTR correction.
-
Mount the permeable supports in the Ussing chamber, with Ringer's solution in both the apical and basolateral chambers.
-
Measure the baseline short-circuit current (Isc).
-
Stimulate CFTR-mediated chloride secretion by adding forskolin to the basolateral chamber.
-
Add a CFTR potentiator like ivacaftor to the apical chamber to maximally activate the corrected CFTR channels.
-
Inhibit the CFTR-mediated current by adding CFTRinh-172 to the apical chamber to confirm that the measured current is CFTR-specific.
-
The change in Isc following stimulation and inhibition is used to quantify CFTR function.
Mandatory Visualizations
Signaling Pathway and Experimental Workflows
Caption: Mechanism of action of Tezacaftor as a CFTR corrector.
Caption: Workflow for assessing in vitro metabolic stability.
Conclusion
The strategic deuteration of Tezacaftor to create this compound represents a promising approach to enhance its therapeutic potential. Based on the established principles of the kinetic isotope effect, it is projected that this compound will exhibit improved metabolic stability, leading to a longer half-life and increased systemic exposure compared to its non-deuterated counterpart. These enhanced pharmacokinetic properties could translate into a more favorable dosing regimen and improved patient adherence. While further direct comparative studies are necessary to definitively quantify these advantages, the preclinical data from analogous deuterated compounds in the CFTR modulator class strongly support the rationale for the continued investigation of this compound as a potentially superior therapeutic agent for cystic fibrosis.
References
- 1. Vanzacaftor, Tezacaftor and Deutivacaftor - Drugs and Lactation Database (LactMed®) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Altering Metabolic Profiles of Drugs by Precision Deuteration 2: Discovery of a Deuterated Analog of Ivacaftor with Differentiated Pharmacokinetics for Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
The Gold Standard in Bioanalysis: A Comparative Guide to the Accuracy and Precision of Deuterated Tezacaftor Internal Standards
For researchers, scientists, and drug development professionals, the rigorous and accurate quantification of therapeutic agents in biological matrices is the bedrock of pharmacokinetic and toxicokinetic studies. In the realm of cystic fibrosis research, the precise measurement of next-generation corrector molecules like Tezacaftor is critical. The choice of an appropriate internal standard is paramount for developing robust and reliable bioanalytical methods. This guide provides an objective comparison of the performance of deuterated Tezacaftor, specifically focusing on data available for Tezacaftor-d4, against other alternatives, supported by experimental data.
While the specific compound "Dibenzyloxy Tezacaftor-D4" was not identified in the reviewed literature, the use of a stable isotope-labeled internal standard, Tezacaftor-d4, is a well-established and superior strategy in quantitative bioanalysis. This approach significantly enhances the accuracy and precision of the method by closely mimicking the physicochemical behavior of the analyte, Tezacaftor, throughout the entire analytical process, from sample preparation to detection.
Performance Comparison: Deuterated vs. Non-Isotopically Labeled Internal Standards
The following tables summarize the performance characteristics of bioanalytical methods for the quantification of Tezacaftor using a deuterated internal standard (Tezacaftor-d4) versus a non-isotopically labeled internal standard (Lumacaftor). The data clearly demonstrates the enhanced precision and accuracy achieved with the use of a stable isotope-labeled internal standard.
Table 1: Performance Data for Tezacaftor Analysis using a Deuterated Internal Standard (Tezacaftor-d4)
| Linearity Range (ng/mL) | LLOQ (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Deviation) | Reference |
| 10 - 10,000 | 10 | 0.0 - 6.7 | ≤ 6.3 | -3.2 to 6.0 | [1] |
| 0.008 - 12 (mg/L) | 0.008 (mg/L) | Not Reported | Not Reported | Not Reported | [2] |
Table 2: Performance Data for Tezacaftor Analysis using a Non-Isotopically Labeled Internal Standard (Lumacaftor)
| Linearity Range (ng/mL) | LLOQ (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Recovery) | Reference |
| 300 - 1200 | 300 | 3.59 | Not Reported | 98.21 | [3][4] |
| 20.187 - 6,026.032 | 20.160 | 3.17 - 7.54 | Not Reported | 96.78 to 101.29 | [5] |
The data illustrates that methods employing a deuterated internal standard generally exhibit lower variability (as indicated by %CV) and a wider linear range, allowing for the quantification of Tezacaftor across a broad spectrum of concentrations with high confidence.
Experimental Protocols
The successful application of a deuterated internal standard like Tezacaftor-d4 relies on a meticulously validated experimental workflow. Below is a generalized protocol based on common practices in validated bioanalytical methods for Tezacaftor quantification in human plasma.
Key Experimental Steps:
-
Sample Preparation:
-
Thaw frozen human plasma samples at room temperature.
-
To a 50 µL aliquot of plasma, add the internal standard solution (Tezacaftor-d4 in a suitable organic solvent like methanol).
-
Precipitate proteins by adding a larger volume of organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Vortex the mixture to ensure thorough mixing and complete protein precipitation.
-
Centrifuge the samples at high speed (e.g., 14,000 x g) to pellet the precipitated proteins.
-
Transfer the clear supernatant to a clean tube or a 96-well plate for analysis.
-
-
Liquid Chromatography:
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Analytical Column: A reverse-phase C18 column is commonly used for the separation of Tezacaftor and its internal standard.
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: A typical flow rate is around 0.5 mL/min.
-
Injection Volume: A small volume of the prepared sample supernatant (e.g., 5 µL) is injected onto the column.
-
-
Mass Spectrometry:
-
Mass Spectrometer: A triple quadrupole mass spectrometer is used for its high selectivity and sensitivity.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically employed.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The specific precursor to product ion transitions for Tezacaftor and Tezacaftor-d4 are monitored. For example:
-
Visualizing the Workflow
The following diagram illustrates the logical flow of a typical bioanalytical method for the quantification of Tezacaftor using a deuterated internal standard.
Caption: Bioanalytical workflow for Tezacaftor quantification.
Conclusion
The presented data and experimental protocols consistently demonstrate that a deuterated internal standard, such as Tezacaftor-d4, is the superior choice for the quantitative analysis of Tezacaftor in biological matrices. Its use in LC-MS/MS methods leads to excellent accuracy and precision, meeting the stringent requirements for bioanalytical method validation as stipulated by regulatory agencies. While alternative internal standards like Lumacaftor can be employed, the structural and physicochemical similarity of a stable isotope-labeled internal standard to the analyte makes it the gold standard for minimizing variability and ensuring the reliability of pharmacokinetic and other critical drug development studies. The adoption of deuterated internal standards is a critical step in generating high-quality, reproducible data essential for advancing our understanding of Tezacaftor's clinical pharmacology.
References
Linearity and range for Tezacaftor quantification with Dibenzyloxy Tezacaftor-D4
A Comparative Guide to Tezacaftor Quantification Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methods for the quantification of Tezacaftor, a key component in cystic fibrosis therapies. We will delve into the linearity and range of different techniques, offering supporting experimental data to aid in the selection of the most appropriate method for your research or drug development needs. While the specific internal standard Dibenzyloxy Tezacaftor-D4 was not detailed in the available literature, this guide focuses on commonly employed deuterated and other internal standards, providing a robust comparison of prevalent methodologies.
Quantitative Data Summary
The following table summarizes the linearity and range of various analytical methods for Tezacaftor quantification, providing a clear comparison of their performance characteristics.
| Method | Linearity Range | Lower Limit of Quantification (LLOQ) | Internal Standard | Matrix |
| LC-MS/MS | 0.008 - 12 mg/L[1][2] | 0.008 mg/L[1][2] | Tezacaftor-d9[2] | Human Plasma[1][2] |
| LC-MS/MS | 0.1 - 20 µg/mL[3] | 0.1 µg/mL[3] | Not Specified | Human Plasma[3] |
| LC-MS/MS | 0.020 - 12.000 µg/mL[4][5] | 0.020 µg/mL[4][5] | Deuterated Internal Standards[4][5] | Plasma, Dried Plasma Spot (DPS), Whole Blood (VAMS)[4][5] |
| LC-MS/MS | 20.160 ng/mL (LLOQ) | 20.160 ng/mL[6] | Lumacaftor[6] | Not Specified |
| UHPLC-MS/MS | 0.025 - 25 mg/L[7] | Not Specified | Stable Isotope-Labeled Internal Standards[7] | Human EDTA Plasma[7] |
| RP-HPLC | 50 - 150 µg/ml[8] | 1.351 µg/ml[8] | Not Specified | Bulk and Marketed Formulation[8] |
| RP-HPLC | 25 - 125 µg/ml[9] | Not Specified | Not Specified | Bulk Form and Marketed Pharmaceutical Dosage[9] |
| RP-HPLC | 300 - 1200 ng/mL[10][11] | 300 ng/mL[10][11] | Lumacaftor[10][11] | Human Plasma[10][11] |
| RP-HPLC | 25 - 75 µg/ml[12] | 0.556 µg/ml[12] | Not Specified | Bulk and Tablet Formulation[12] |
| UPLC | Not Specified | 0.37 µg/mL[13] | Not Specified | Bulk and Dosage Forms[13] |
Experimental Protocols
Below are detailed methodologies for two common analytical techniques used for Tezacaftor quantification.
LC-MS/MS Method for Tezacaftor in Human Plasma
This method is highly sensitive and specific, making it suitable for bioanalytical studies where low concentrations of the drug are expected.
-
Sample Preparation :
-
A small volume of human plasma (e.g., 50 µL) is used.[1][2][3]
-
A deuterated internal standard, such as Tezacaftor-d9, is added to the plasma sample.[2]
-
Protein precipitation is performed by adding a solvent like methanol (B129727).[7]
-
The sample is centrifuged, and the supernatant is collected for analysis.
-
-
Chromatographic Conditions :
-
Column : A reverse-phase C18 column is typically used.[1][2]
-
Mobile Phase : A gradient of an aqueous component (e.g., water with a small amount of formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol) is commonly employed.
-
Flow Rate : A typical flow rate is around 0.5 mL/min.
-
Injection Volume : A small volume, often in the range of 1-10 µL, is injected.[3]
-
-
Mass Spectrometric Detection :
RP-HPLC Method for Tezacaftor in Pharmaceutical Formulations
This method is robust and widely used for quality control of bulk drug and pharmaceutical dosage forms.
-
Sample Preparation :
-
Chromatographic Conditions :
-
Column : A Kromosil C18 column or equivalent is a common choice.[8]
-
Mobile Phase : A mixture of a buffer (e.g., 0.1M KH2PO4) and an organic solvent like methanol is frequently used.[8][12] The ratio is optimized for good separation.
-
Flow Rate : A standard flow rate of 1.0 mL/min is often applied.[9][10][11]
-
Detection : UV detection at a specific wavelength, such as 262 nm, is used to monitor the elution of Tezacaftor.[12]
-
Visualizations
Experimental Workflow and Signaling Pathways
To better illustrate the processes involved in Tezacaftor quantification, the following diagrams outline a typical experimental workflow and a logical comparison of the primary analytical methods.
Caption: Bioanalytical Workflow for Tezacaftor Quantification by LC-MS/MS.
Caption: Comparison of RP-HPLC and LC-MS/MS for Tezacaftor Quantification.
References
- 1. Simultaneous Quantification of Ivacaftor, Tezacaftor, and Elexacaftor in Cystic Fibrosis Patients' Plasma by a Novel LC-MS/MS Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Development and Validation of a New LC-MS/MS Method for Simultaneous Quantification of Ivacaftor, Tezacaftor and Elexacaftor Plasma Levels in Pediatric Cystic Fibrosis Patients [mdpi.com]
- 4. A Novel LC-MS/MS Method for the Measurement of Elexacaftor, Tezacaftor and Ivacaftor in Plasma, Dried Plasma Spot (DPS) and Whole Blood in Volumetric Absorptive Microsampling (VAMS) Devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. japsonline.com [japsonline.com]
- 7. Quantification of Ivacaftor, Tezacaftor, Elexacaftor, and Lumacaftor and their active metabolites in plasma using UHPLC-MS/MS: Doors open to the application of therapeutic drug monitoring in cystic fibrosis treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijpbs.com [ijpbs.com]
- 9. ijirt.org [ijirt.org]
- 10. jchps.com [jchps.com]
- 11. rjptonline.org [rjptonline.org]
- 12. jetir.org [jetir.org]
- 13. irjpms.com [irjpms.com]
Assessing the Isotopic Purity of Dibenzyloxy Tezacaftor-D4: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the bioanalysis of Tezacaftor, a key component in cystic fibrosis treatment, the choice and quality of the internal standard are critical for accurate and reliable results. This guide provides a comprehensive comparison of Dibenzyloxy Tezacaftor-D4, a protected form, and its deprotected counterpart, Tezacaftor-D4, as internal standards. The focus is on the crucial aspect of isotopic purity and its impact on bioanalytical data, supported by established analytical methodologies.
Introduction to Deuterated Internal Standards
In liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, stable isotope-labeled (SIL) internal standards are the gold standard. Their utility lies in their ability to mimic the analyte's behavior during sample preparation and analysis, thereby compensating for variability. This compound and Tezacaftor-D4 are deuterated analogs of Tezacaftor, designed to co-elute with the analyte and provide a reliable reference for quantification. The key difference lies in the presence of dibenzyloxy protecting groups in the former, which are absent in the latter.
Isotopic Purity: A Critical Parameter
Isotopic purity refers to the percentage of the deuterated compound that is fully labeled with deuterium (B1214612) at all intended positions. The presence of isotopic impurities, particularly the unlabeled analyte (d0), can lead to an overestimation of the analyte concentration, compromising the accuracy of the study data. A high isotopic purity, typically ≥98%, is essential for a reliable internal standard.
Comparative Analysis: this compound vs. Tezacaftor-D4
While both this compound and Tezacaftor-D4 serve as effective internal standards, their suitability may depend on the specific bioanalytical workflow.
Performance Considerations:
-
This compound: As a protected form, it may exhibit different solubility and chromatographic behavior compared to the active Tezacaftor molecule. This can be advantageous in certain extraction protocols. However, if the protecting groups are labile under the analytical conditions, it could introduce variability.
-
Tezacaftor-D4: Being the direct analog of the analyte, it is expected to have nearly identical chromatographic and mass spectrometric behavior, offering excellent compensation for matrix effects and other sources of variability.
The choice between the two often depends on the specific requirements of the bioanalytical method and the stability of the protected form throughout the sample preparation and analysis process.
Quantitative Data Summary
The following table summarizes the key specifications for this compound and a typical high-quality deuterated internal standard. It is important to note that the isotopic purity values are representative, and researchers should always refer to the lot-specific Certificate of Analysis (CoA) provided by the supplier for precise data.
| Parameter | This compound | Tezacaftor-D4 (Alternative) |
| Chemical Formula | C40H35D4F3N2O6 | C26H23D4F3N2O6 |
| Molecular Weight | 704.78 g/mol | 524.52 g/mol |
| Deuterium Incorporation | 4 | 4 |
| Typical Isotopic Purity | ≥98% | ≥98% |
| Unlabeled (d0) Impurity | Typically <0.5% | Typically <0.5% |
Experimental Protocols for Isotopic Purity Assessment
The determination of isotopic purity is primarily achieved through High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
High-Resolution Mass Spectrometry (HRMS) Protocol
Objective: To determine the isotopic distribution and calculate the percentage of the desired deuterated species (d4) versus less-deuterated and unlabeled species.
Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) coupled with a liquid chromatography system (LC-HRMS).
Methodology:
-
Sample Preparation: Prepare a dilute solution (e.g., 1 µg/mL) of the deuterated standard in a suitable solvent like methanol (B129727) or acetonitrile.
-
Chromatographic Separation: Inject the sample onto an appropriate LC column (e.g., C18) to separate the analyte from any potential impurities.
-
Mass Spectrometric Analysis:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Mode: Full scan mode over a mass range that includes the isotopic cluster of the deuterated compound.
-
Resolution: Set to a high resolving power (e.g., >60,000) to resolve the isotopic peaks.
-
-
Data Analysis:
-
Extract the ion chromatograms for the unlabeled (d0) and all deuterated species (d1, d2, d3, d4).
-
Integrate the peak areas for each species.
-
Calculate the isotopic purity using the following formula: Isotopic Purity (%) = (Area of d4 peak / Sum of areas of all isotopic peaks) x 100
-
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
Objective: To confirm the position of deuterium labeling and assess the extent of deuteration.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Methodology:
-
Sample Preparation: Dissolve an accurately weighed amount of the deuterated standard in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6) that does not have signals overlapping with the regions of interest.
-
¹H NMR Analysis:
-
Acquire a standard proton NMR spectrum.
-
The absence or significant reduction of signals at the positions where deuterium atoms are expected confirms successful deuteration.
-
Integration of any residual proton signals at these positions can be used to quantify the level of deuteration.
-
-
²H NMR Analysis:
-
Acquire a deuterium NMR spectrum.
-
The presence of signals at the expected chemical shifts confirms the location of the deuterium labels.
-
Visualizing the Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow for assessing isotopic purity and the logical relationship in selecting an appropriate internal standard.
Caption: Experimental workflow for isotopic purity assessment.
Navigating Bioanalytical Method Validation: A Comparative Guide to Deuterated Internal Standards
For researchers, scientists, and drug development professionals, the choice of an appropriate internal standard is a critical decision in bioanalytical method development, directly impacting the reliability and regulatory acceptance of clinical research data. This guide provides a comprehensive comparison of deuterated internal standards against other common alternatives, supported by experimental data and within the framework of regulatory expectations.
In the realm of liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, internal standards are indispensable for correcting the variability inherent in sample preparation and analysis. The ideal internal standard co-elutes with the analyte, experiences identical extraction recovery and ionization efficiency, and thus provides accurate quantification. While various types of internal standards exist, stable isotope-labeled (SIL) compounds, particularly deuterated and ¹³C-labeled standards, are considered the gold standard by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).
Performance Comparison: Deuterated vs. ¹³C-Labeled Internal Standards
The selection between a deuterated and a ¹³C-labeled internal standard can significantly influence assay performance. While both are SILs, their physicochemical properties can lead to notable differences in analytical behavior.
| Parameter | Deuterated (²H) Internal Standard | ¹³C-Labeled Internal Standard | Key Findings & Implications |
| Chromatographic Co-elution | Often exhibits a slight retention time shift, typically eluting earlier than the non-labeled analyte.[1][2][3] | Generally co-elutes perfectly with the analyte under various chromatographic conditions.[1] | The superior co-elution of ¹³C-IS provides more accurate compensation for matrix effects that can vary across a chromatographic peak.[1] Incomplete co-elution can lead to differential ion suppression or enhancement, compromising accuracy.[2][4] |
| Isotopic Stability | Can be prone to back-exchange of deuterium (B1214612) atoms with hydrogen from the sample matrix or solvent, especially if the label is on an exchangeable site (e.g., -OH, -NH).[4][5] | Highly stable as ¹³C atoms are integrated into the carbon backbone and are not susceptible to exchange.[5] | ¹³C-labeling offers greater assurance of isotopic stability throughout sample preparation and analysis, preventing loss of the isotopic label and ensuring accurate quantification.[5][6] |
| Accuracy & Precision | Can lead to inaccuracies, with some studies showing significant errors (e.g., 40% in one instance) due to chromatographic shifts and differential matrix effects.[1][4] | Demonstrates improved accuracy and precision, with studies showing lower coefficients of variation (CV%) compared to deuterated standards.[1] | The closer physicochemical properties of ¹³C-IS to the analyte result in more reliable and reproducible quantification.[1] |
| Potential for Isotopic Interference | The natural abundance of deuterium is low, but in-source fragmentation and H-D exchange can complicate spectra.[5] | The natural abundance of ¹³C is approximately 1.1%, which can sometimes lead to interference from the unlabeled analyte's isotopic cluster, though this is generally manageable.[5] | ¹³C labeling typically provides a cleaner analytical signal with less potential for spectral overlap.[5] |
| Cost | Generally less expensive and more readily available due to simpler synthesis.[6][7] | Typically more expensive due to the more complex synthesis required.[6][7] | The higher cost of ¹³C-IS may be justified for assays requiring the highest level of accuracy and robustness, particularly for pivotal clinical trials. |
Regulatory Perspective on Internal Standards
Neither the FDA nor the EMA explicitly mandates the use of a specific type of internal standard in their bioanalytical method validation guidelines.[8][9] However, the overarching principle is that the chosen internal standard must be fit for purpose and ensure the reliability of the analytical data. The guidelines emphasize the importance of a well-characterized internal standard and a robust method that accounts for potential issues like matrix effects.
The EMA has noted that over 90% of submissions have incorporated stable isotope-labeled internal standards in their supporting assay validations.[10] The FDA has issued citations to laboratories for not adequately tracking internal standard responses, highlighting the regulatory expectation for robust and reliable methods, which are often best achieved with SIL-IS.[10]
Experimental Protocols
General Experimental Workflow for Analyte Quantification using a Deuterated Internal Standard
This protocol outlines a typical workflow for the quantification of a small molecule analyte in a biological matrix such as plasma or serum using a deuterated internal standard.
-
Preparation of Stock Solutions :
-
Prepare a primary stock solution of the analyte of interest in a suitable organic solvent.
-
Prepare a separate primary stock solution of the deuterated internal standard in the same solvent.
-
-
Preparation of Calibration Standards and Quality Controls (QCs) :
-
Prepare a series of working standard solutions by serially diluting the analyte stock solution.
-
Spike blank biological matrix with the working standard solutions to create calibration standards at various concentration levels.
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
-
-
Sample Preparation (Protein Precipitation) :
-
To an aliquot of the study sample, calibration standard, or QC, add a fixed volume of the deuterated internal standard working solution.
-
Add a protein precipitation agent (e.g., acetonitrile (B52724) or methanol) to the sample.
-
Vortex the mixture to ensure thorough mixing and precipitation of proteins.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or well plate for analysis.
-
-
LC-MS/MS Analysis :
-
Inject the prepared sample extract onto an appropriate LC column.
-
Elute the analyte and internal standard using a suitable mobile phase gradient.
-
Detect the analyte and internal standard using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Monitor the specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard.
-
-
Data Analysis :
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
-
Determine the concentration of the analyte in the study samples and QCs by interpolating their peak area ratios from the calibration curve.
-
Investigating Chromatographic Co-elution
A critical step in method development is to verify the co-elution of the analyte and the internal standard.
-
Prepare a solution containing both the analyte and the deuterated internal standard.
-
Inject this solution into the LC-MS/MS system.
-
Acquire data by monitoring the MRM transitions for both compounds.
-
Overlay the chromatograms of the analyte and the internal standard.
-
Visually inspect for any separation between the two peaks. A significant shift in retention time can indicate potential issues with accurate quantification.[2]
Conclusion and Recommendations
The use of stable isotope-labeled internal standards is a cornerstone of robust bioanalytical method validation for clinical research. While deuterated internal standards are widely used and can be cost-effective, researchers must be vigilant about their potential limitations, including chromatographic shifts and isotopic instability.[3] Careful method development and validation are crucial to mitigate these risks.
For assays where the highest level of accuracy and data integrity is paramount, particularly in pivotal clinical trials submitted for regulatory approval, the use of ¹³C-labeled internal standards is highly recommended.[3] Their superior co-elution and isotopic stability provide a more reliable correction for analytical variability, leading to more defensible results. The choice of internal standard should always be scientifically justified and supported by thorough validation data that demonstrates its suitability for the intended purpose, in alignment with the principles outlined by regulatory authorities such as the FDA and EMA.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 8. fda.gov [fda.gov]
- 9. ema.europa.eu [ema.europa.eu]
- 10. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
Safety Operating Guide
Essential Safety and Operational Guidance for Handling Dibenzyloxy Tezacaftor-D4
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides crucial safety and logistical information for the use of Dibenzyloxy Tezacaftor-D4, a stable isotope-labeled form of a key pharmaceutical ingredient. The following procedural guidance is based on the safety data for the parent compound, Tezacaftor, and general best practices for laboratory chemical handling.
Hazard Identification and Personal Protective Equipment (PPE)
The parent compound, Tezacaftor, is classified with several hazards that should be considered when handling this compound. These include skin irritation, risk of serious eye damage, and potential for respiratory and skin sensitization. It is also suspected of causing genetic defects and reproductive harm.[1] Therefore, a stringent adherence to PPE protocols is mandatory.
Minimum PPE Requirements: A lab coat, protective eyewear, long pants, and closed-toe shoes are the minimum required PPE for any laboratory work involving chemical hazards.[2]
Specific PPE for this compound:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standard. A face shield should be worn over goggles when there is a risk of splashing.[3][4] | To protect against splashes and aerosols that can cause serious eye damage.[1] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) inspected before use. For tasks with higher exposure risk, consider double gloving or using a more robust glove type.[2][4] | To prevent skin contact, which can cause irritation and sensitization.[1] |
| Body Protection | A flame-resistant lab coat is required. Ensure clothing covers all exposed skin.[3] | To protect the skin from accidental spills and contamination. |
| Respiratory Protection | Work should be conducted in a chemical fume hood to avoid inhalation.[1] If a fume hood is not feasible, a risk assessment must be performed to determine if a respirator is necessary.[4] | The compound may cause respiratory irritation and sensitization.[1] |
Operational Plan: From Receipt to Disposal
A systematic workflow is essential for the safe handling and disposal of this compound.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store in a cool, dry, and well-ventilated area, away from incompatible materials.[5]
-
Keep the container tightly closed when not in use.
2. Handling and Experimental Use:
-
All handling of the solid compound and preparation of solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.[1]
-
Avoid the formation of dust and aerosols.[1]
-
Use appropriate, calibrated equipment for weighing and transferring the compound.
-
Wash hands thoroughly after handling, even if gloves were worn.[1]
3. Spill Management:
-
In case of a spill, evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection if dust is present.
-
Cover the spill with a suitable absorbent material.
-
Carefully sweep up the material and place it in a sealed, labeled container for hazardous waste disposal.[1]
4. Disposal Plan:
-
All waste materials contaminated with this compound, including empty containers, used PPE, and absorbent materials from spills, must be treated as hazardous waste.[6]
-
Dispose of the chemical waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[6]
-
Do not dispose of the compound down the drain or in the regular trash.[6]
Workflow for Safe Handling of this compound
Caption: A logical workflow for the safe handling of this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. syngenta.co.uk [syngenta.co.uk]
- 6. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
